5-Amino-2-methoxyphenol
Description
Properties
IUPAC Name |
5-amino-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQFHJKRTDIZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168594 | |
| Record name | 5-Amino-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-53-2 | |
| Record name | 5-Amino-2-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-methoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-Amino-2-methoxyphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27QG246JAK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 5-Amino-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methoxyphenol, also known as 3-hydroxy-4-methoxyaniline, is an aromatic organic compound with a range of applications in chemical synthesis and biological research. This technical guide provides a comprehensive overview of its fundamental properties, including its physicochemical characteristics, spectral data, synthesis, reactivity, and biological activities. Detailed experimental protocols for key assays are also provided, along with visualizations of relevant biological pathways and experimental workflows to support further research and development.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a brown crystalline powder.[1][2] It is slightly soluble in water.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [3] |
| Molecular Weight | 139.15 g/mol | [3] |
| Melting Point | 125-135 °C | [1][2] |
| Boiling Point | 255.1 °C (rough estimate) | [1] |
| Density | 1.1997 g/cm³ (rough estimate) | [1] |
| pKa | 10.02 ± 0.10 (Predicted) | [4] |
| LogP (XLogP3) | 0.8 | [1] |
| Appearance | Brown crystalline powder | [1][2] |
| Solubility | Slightly soluble in water | [1] |
| CAS Number | 1687-53-2 | [3] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available from various suppliers and databases, providing detailed information about the compound's molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, including the amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, as well as the aromatic ring.
-
Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[3]
Synthesis and Reactivity
Synthesis
A common laboratory-scale synthesis of this compound involves the reduction of a nitro precursor.[1]
Experimental Protocol: Synthesis of this compound
-
Starting Material: 2-Methoxy-5-nitrophenol.
-
Reaction: The starting material (e.g., 40 g, 236.5 mmol) is dissolved in methanol (300 mL).
-
Catalyst: Palladium on carbon (Pd/C) (e.g., 3 g) is added to the solution under an inert atmosphere (Argon).
-
Hydrogenation: The suspension is degassed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (e.g., 40 psi) at room temperature for 24 hours.
-
Work-up: The reaction mixture is filtered to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a solid.[1]
Reactivity
The reactivity of this compound is dictated by its functional groups: the electron-donating amino and hydroxyl groups, and the methoxy group on the aromatic ring. These groups make the ring susceptible to electrophilic aromatic substitution. The amino group can also undergo diazotization reactions, and the phenolic hydroxyl group can be alkylated or acylated.
Biological Activities and Mechanisms of Action
This compound exhibits notable biological activities, primarily as an antioxidant and an antinociceptive agent.
Antioxidant Activity
The phenolic hydroxyl group is a key contributor to the antioxidant properties of this compound, enabling it to scavenge free radicals. Its antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A defined volume of each sample concentration is mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample).
Experimental Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Generation of ABTS radical cation (ABTS•⁺): An aqueous solution of ABTS (e.g., 7 mM) is reacted with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•⁺ working solution: The stock ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of each sample concentration is added to the ABTS•⁺ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging is determined by comparing the absorbance of the sample solutions to that of a control.
Antinociceptive Activity
This compound has been shown to produce dose-dependent antinociception in the mouse formalin test. This effect is mechanistically dependent on both Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1).[5][6]
Experimental Protocol: Mouse Formalin Test
-
Acclimatization: Mice are individually placed in observation chambers for a period of acclimatization.
-
Compound Administration: this compound is administered to the test group of mice, typically via intraperitoneal injection, at various doses. A control group receives a vehicle.
-
Formalin Injection: After a predetermined time following compound administration, a dilute solution of formalin (e.g., 1-5% in saline) is injected into the plantar surface of one of the hind paws.
-
Observation: The behavior of the mice is observed and recorded for a set period (e.g., 30-60 minutes). The amount of time spent licking or biting the injected paw is quantified.
-
Data Analysis: The nociceptive response is typically biphasic: an early phase (0-5 minutes) representing direct nociceptor activation, and a late phase (15-30 minutes) associated with inflammatory pain. The effect of the compound on both phases is analyzed.
FAAH and TRPV1 Signaling in Nociception
The antinociceptive effect of this compound is linked to the modulation of the endocannabinoid system and TRPV1 channels. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, the levels of AEA can increase, leading to the activation of cannabinoid receptors (CB1 and CB2), which can have analgesic effects. Additionally, AEA is also an agonist for the TRPV1 receptor, a non-selective cation channel involved in the detection and transduction of noxious stimuli. The interplay between FAAH inhibition and TRPV1 modulation is a complex area of pain research.
Caption: Interaction of this compound with the FAAH/TRPV1 pathway.
Myeloperoxidase Detection
Aminophenol derivatives can serve as substrates for myeloperoxidase (MPO), an enzyme abundant in neutrophils that plays a role in oxidative stress and inflammation. The oxidation of aminophenols by the MPO-H₂O₂ system can lead to the formation of colored products, a principle that can be utilized for the detection of MPO activity.
Caption: Workflow for the detection of Myeloperoxidase activity.
Toxicology and Safety
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile chemical compound with established antioxidant and antinociceptive properties. This guide has summarized its core fundamental characteristics and provided detailed experimental protocols to facilitate its use in research and development. The elucidation of its mechanisms of action, particularly its interaction with the FAAH/TRPV1 pathway, opens avenues for its potential application in pain management and other therapeutic areas. Further investigation into its quantitative physicochemical properties and in vivo efficacy is warranted to fully explore its potential.
References
- 1. echemi.com [echemi.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1687-53-2 [m.chemicalbook.com]
- 5. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Hydroxy-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4-methoxyaniline, also known as 5-amino-2-methoxyphenol, is an aromatic amine of significant interest in medicinal chemistry and materials science. Its substituted aniline structure makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds with potential biological activities.[1][2] Aniline and its derivatives are known to be readily metabolized, which can sometimes lead to toxic byproducts.[3] Therefore, a thorough understanding of the physicochemical properties of aniline derivatives like 3-Hydroxy-4-methoxyaniline is crucial for their safe and effective application in drug discovery and development.[3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Hydroxy-4-methoxyaniline, detailed experimental protocols for their determination, and a visualization of its application in a synthetic workflow.
Physicochemical Characteristics
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical reactions.
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| Melting Point | 129-134 °C | |
| Boiling Point | 277 °C | |
| Water Solubility | Insoluble | |
| Partition Coefficient (logP) | 0.72 (experimentally determined for a related isomer) | |
| Predicted pKa | ~4.5 - 5.5 (Estimated based on substituted anilines) | [4][5][6][7] |
| Predicted logP | ~0.8 - 1.5 (Estimated based on computational models) | [8][9][10][11][12] |
Qualitative Physicochemical Properties
-
Appearance: Light yellow to amber to dark green powder or crystal.
-
Odor: Like most volatile amines, it is expected to have an odor reminiscent of rotten fish.
-
Stability: Stable under normal conditions, but may darken upon exposure to air and light.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in chemical research. The following are detailed, generalized methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.
Principle: A solution of the amine is titrated with a standard solution of a strong acid. The pH of the solution is monitored as the acid is added, and the pKa is determined from the pH at the half-equivalence point.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M Hydrochloric Acid (HCl).
-
Prepare a 0.01 M solution of 3-Hydroxy-4-methoxyaniline in a suitable solvent. Due to its low water solubility, a co-solvent system such as ethanol/water may be required.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume (e.g., 25 mL) of the 3-Hydroxy-4-methoxyaniline solution into a beaker.
-
Immerse the pH electrode and a magnetic stirrer in the solution.
-
Add the standard HCl solution in small increments (e.g., 0.1 mL) from a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of HCl added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pH at the half-equivalence point (the point where half of the amine has been neutralized) is equal to the pKa of the conjugate acid.
-
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentration of the compound in each phase is then measured to determine the partition coefficient.
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.
-
-
Partitioning:
-
Prepare a stock solution of 3-Hydroxy-4-methoxyaniline in the water-saturated n-octanol.
-
Add a known volume of this stock solution to a separatory funnel containing a known volume of the n-octanol-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the layers to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of 3-Hydroxy-4-methoxyaniline in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]
-
The logP is the logarithm of the partition coefficient: logP = log₁₀(P)
-
Application in Synthetic Chemistry: A Workflow
3-Hydroxy-4-methoxyaniline is a valuable building block for the synthesis of more complex molecules with potential biological activity. A common application is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical bioactive molecule using 3-Hydroxy-4-methoxyaniline as a starting material.
This workflow illustrates a common strategy in medicinal chemistry where a readily available starting material like 3-Hydroxy-4-methoxyaniline is chemically modified in a stepwise manner to produce a novel compound with potential therapeutic properties. The final product would then be subjected to a battery of biological assays to determine its efficacy and safety.
Conclusion
3-Hydroxy-4-methoxyaniline is a valuable chemical entity with physicochemical properties that make it a useful building block in synthetic chemistry, particularly in the field of drug discovery. While some of its key properties like pKa and logP are not yet experimentally well-documented, predictive models and established experimental protocols provide a strong foundation for its application. The ability to incorporate this molecule into more complex structures, as illustrated in the synthetic workflow, highlights its potential for the development of novel bioactive compounds. Further research to experimentally determine its physicochemical parameters and to explore its biological activities will undoubtedly expand its utility for researchers and scientists.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.umich.edu [news.umich.edu]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectral Data Analysis of 5-Amino-2-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 5-Amino-2-methoxyphenol (CAS No: 1687-53-2), a compound of interest in pharmaceutical and chemical research. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for acquiring such data, and presents a logical workflow for spectral analysis.
Core Spectral Data
The following sections summarize the available spectral data for this compound. While publicly accessible databases confirm the existence of ¹H NMR, ¹³C NMR, IR, and MS spectra, complete quantitative peak lists are not consistently available. The data presented here is a compilation of available information.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported.[1][3]
¹H NMR Data
A proton NMR spectrum for this compound has been recorded on a Varian CFT-20 instrument.[1] A detailed, publicly available peak list with chemical shifts, multiplicities, and coupling constants is not readily accessible. However, based on the structure, the following proton environments are expected: three distinct aromatic protons, an amine group (NH₂), a hydroxyl group (OH), and a methoxy group (OCH₃). The chemical shifts of the amine and hydroxyl protons can be broad and may vary depending on the solvent and concentration.
¹³C NMR Data
The existence of a ¹³C NMR spectrum for this compound has been confirmed.[1][3] A comprehensive, tabulated list of chemical shifts is not available in the public domain search results. The spectrum would be expected to show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. Typical chemical shift ranges for aromatic carbons are between 110-160 ppm, while the methoxy carbon would appear further upfield.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Spectra for this compound are available through various techniques, including gas-phase IR, Fourier-transform infrared (FTIR) spectroscopy using a potassium bromide (KBr) wafer, and Attenuated Total Reflectance (ATR)-FTIR.[1][6]
Key IR Absorption Bands
While a complete peak list is not provided in the search results, the characteristic absorption bands for the functional groups in this compound are expected in the following regions:
| Wavenumber Range (cm⁻¹) | Functional Group Assignment |
| 3500-3300 | N-H stretching (amine) |
| 3400-3200 | O-H stretching (phenol) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methyl) |
| 1620-1580 | N-H bending (amine) |
| 1600-1450 | C=C stretching (aromatic ring) |
| 1260-1200 | C-O stretching (aryl ether) |
| 1180-1130 | C-O stretching (phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Data is available from Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS).[1]
Mass Spectrum Data (Electron Ionization)
An electron ionization (EI) mass spectrum is available from the NIST WebBook.[2] The molecular ion peak [M]⁺ would be expected at an m/z of 139, corresponding to the molecular weight of the compound.
| m/z | Relative Intensity | Assignment |
| 139 | Major | Molecular Ion [M]⁺ |
| 124 | Major | [M-CH₃]⁺ |
| 123 | Minor | [M-H-CH₃]⁺ |
| 107.9 | Minor | Fragment |
| 79.9 | Minor | Fragment |
Note: Relative intensities are not specified in the available data and are generalized here.
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical to avoid exchange of the labile amine and hydroxyl protons with the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Reference: TMS at 0.00 ppm or the solvent peak.
-
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum should be reported in terms of transmittance or absorbance.
-
Mass Spectrometry Protocol (GC-MS with Derivatization)
Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to improve the volatility and chromatographic performance of aminophenols for GC-MS analysis.[7]
-
Derivatization (Silylation):
-
To a dried sample of this compound, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.[8]
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 5 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.
References
- 1. This compound | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound(1687-53-2) 13C NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Solubility Profile of 5-Amino-2-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxyphenol, a substituted phenol derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds and specialty chemicals. A thorough understanding of its solubility characteristics in different solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and assessing its environmental fate. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a standardized workflow for these experimental procedures.
Solubility of this compound: Data Summary
The solubility of this compound is dictated by its molecular structure, which contains both polar and non-polar moieties. The presence of an amino (-NH2) and a hydroxyl (-OH) group allows for hydrogen bonding with polar solvents, while the methoxy (-OCH3) group and the benzene ring contribute to its non-polar character.
Based on available safety data sheets and chemical encyclopedias, the solubility of this compound can be summarized as follows:
| Solvent | Qualitative Solubility | Citation |
| Water | Slightly soluble | [1][2] |
| Methanol | Soluble (based on use in synthesis) | [1][2] |
It is important to note that "slightly soluble" is a qualitative term and is not sufficient for many scientific and industrial applications. A synthesis protocol mentions dissolving 40 g of a related compound in 300 mL of methanol, and subsequently filtering the reaction mixture to obtain this compound, which suggests a significant degree of solubility in methanol.[1][2] However, this does not represent a formal solubility measurement. For precise applications, experimental determination of solubility is essential.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of a solid compound like this compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.
a. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
b. Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the sealed containers in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change over time).
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter that is compatible with the solvent.
-
Quantification:
-
UV-Vis Spectrophotometry: If this compound has a chromophore, its concentration in the filtrate can be determined using a UV-Vis spectrophotometer. A calibration curve of known concentrations of the compound in the same solvent must be prepared beforehand.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method for quantification. A suitable HPLC method (including column, mobile phase, and detector) must be developed and validated. A calibration curve is also required.
-
Gravimetric Analysis: For solvents with low volatility, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid (this compound) can be measured.
-
c. Data Analysis: The solubility is calculated from the concentration of this compound in the saturated solution and is typically expressed in units such as g/L, mg/mL, or mol/L.
Potentiometric Titration for pH-Dependent Solubility
For ionizable compounds like this compound, solubility can be pH-dependent. Potentiometric titration can be used to determine the intrinsic solubility (solubility of the neutral form) and the pKa.
a. Materials and Equipment:
-
Potentiometer with a pH electrode
-
Automated titrator
-
Standardized acid and base titrants (e.g., HCl and NaOH)
-
Co-solvent (if the compound has very low aqueous solubility)
b. Procedure:
-
A known amount of this compound is dissolved or suspended in a specific volume of water or a water/co-solvent mixture.
-
The solution is titrated with a standardized acid or base.
-
The pH of the solution is monitored throughout the titration.
-
The point at which the compound precipitates is observed, and the pH at this point is recorded.
c. Data Analysis: The intrinsic solubility and pKa can be calculated from the titration curve using appropriate thermodynamic models.
Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a solid organic compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.
References
synthesis route to "5-Amino-2-methoxyphenol" from 2-methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a standard laboratory synthesis route for 5-Amino-2-methoxyphenol, starting from 2-methoxy-5-nitrophenol. The primary transformation is the reduction of the aromatic nitro group to an amine. This reaction is a fundamental transformation in organic synthesis, often employed in the pharmaceutical industry for the preparation of active pharmaceutical ingredients and their intermediates.
Compound Data
A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.
| Property | 2-methoxy-5-nitrophenol (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₇NO₄ | C₇H₉NO₂ |
| Molecular Weight | 169.13 g/mol [1] | 139.15 g/mol [2] |
| CAS Number | 636-93-1[1] | 1687-53-2[2] |
| Appearance | Yellow to light brown powder[3] | Off-white to light brown crystalline powder |
| Melting Point | 103-107 °C | Not readily available |
| Boiling Point | 110-112 °C at 1 mmHg | Not readily available |
| Synonyms | 5-Nitroguaiacol[1] | 3-Hydroxy-4-methoxyaniline, 5-Aminoguaiacol, 2-Methoxy-5-aminophenol[2] |
Reaction Scheme
The synthesis of this compound from 2-methoxy-5-nitrophenol is achieved through the reduction of the nitro group. A common and effective method for this transformation is catalytic hydrogenation.
Caption: Catalytic hydrogenation of 2-methoxy-5-nitrophenol.
Experimental Protocol: Catalytic Hydrogenation
This protocol details a standard procedure for the reduction of 2-methoxy-5-nitrophenol using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. This method is widely used for the reduction of nitro groups.[4][5][6]
Materials:
-
2-methoxy-5-nitrophenol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve 2-methoxy-5-nitrophenol in a sufficient volume of ethanol.
-
Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove any oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and then introduce hydrogen gas. For a laboratory scale, a hydrogen-filled balloon is often sufficient. For larger scales, a Parr hydrogenator is used to apply hydrogen pressure (typically 1-3 atm).
-
Reaction Monitoring: The reaction is typically stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The resulting crude this compound can be purified by recrystallization or column chromatography if necessary to achieve the desired purity.
Alternative Reduction Method: Sodium Borohydride
Illustrative Reaction Parameters:
| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |
| Reducing Agent | Hydrogen gas (H₂) | Sodium borohydride (NaBH₄) |
| Catalyst | 10% Palladium on carbon (Pd/C) | Copper nanoparticles, Pd/C, or other metal catalysts[7][8] |
| Solvent | Ethanol, Methanol, Ethyl acetate | Water, Methanol |
| Temperature | Room temperature | 0 °C to room temperature |
| Pressure | 1-3 atm (or balloon pressure) | Atmospheric pressure |
| Typical Yields | >90% (can vary based on scale and purity) | Variable, often high |
| Work-up | Filtration to remove catalyst, followed by solvent removal | Quenching of excess NaBH₄, extraction, and purification |
Logical Workflow of the Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any chemical synthesis. The reaction conditions may require optimization based on the scale and desired purity of the final product.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. longdom.org [longdom.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method | MDPI [mdpi.com]
5-Amino-2-methoxyphenol: A Technical Safety and Handling Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 5-Amino-2-methoxyphenol (CAS: 1687-53-2). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways and workflows.
Section 1: Chemical and Physical Properties
This compound, also known as 3-Hydroxy-4-methoxyaniline, is a substituted aromatic amine and phenol. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 139.15 g/mol | --INVALID-LINK-- |
| Appearance | Brown to dark brown powder | Thermo Fisher Scientific |
| Melting Point | 129-135 °C | Thermo Fisher Scientific |
| Water Solubility | Slightly soluble | Echemi |
| Vapor Pressure | 0.00103 mmHg at 25°C | Echemi |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Section 3: Toxicological Information
An in-vivo study in mice provides some insight into its biological effects.[2]
| Animal Model | Dosage | Administration | Observed Effects |
| Male C57BL/6 mice (8 weeks old) | 25-100 mg/kg | Intraperitoneal (i.p.), single dose | Dose-dependent antinociception in the formalin test. |
| Male C57BL/6 mice (8 weeks old) | 300 mg/kg | Intraperitoneal (i.p.), single dose | No significant liver injury observed (based on serum ALT and ALT/AST ratio). |
The antinociceptive effect observed in the second phase of the formalin test was found to be mechanistically dependent on both Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1).[2]
Section 4: Handling Precautions and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.
General Hygiene
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash before reuse.
Section 5: Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 6: Experimental Protocols
In Vivo Antinociception and Acute Toxicity Study (Based on Literature)
This protocol is a generalized representation based on the study cited by MedChemExpress.[2]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant activity of a compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This is another widely used method for assessing antioxidant capacity.
Section 7: Biological Activity and Signaling Pathways
Antioxidant Mechanism
Phenolic compounds, including this compound, are known to exhibit antioxidant activity primarily through a hydrogen atom transfer (HAT) mechanism.[3] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance.
References
The Multifaceted Biological Activities of 5-Amino-2-methoxyphenol Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxyphenol and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. The presence of the amino, methoxy, and hydroxyl functional groups on the benzene ring imparts unique electronic and structural characteristics, making these molecules promising scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of various this compound derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Synthesis of this compound Derivatives
A common synthetic route to this compound, a key precursor, involves the nitration of 2-methoxyphenol followed by the reduction of the resulting nitro group to an amino group.[1] This core structure can then be further modified to generate a diverse library of derivatives, such as Schiff bases and amides.
Experimental Protocol: Synthesis of a this compound Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base derivative through the condensation of this compound with a substituted aldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Methanol
-
Glacial acetic acid (catalyst)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 0.1 mol of the substituted benzaldehyde in 50 mL of methanol in a round-bottom flask.
-
In a separate beaker, dissolve 0.1 mol of this compound in 25 mL of methanol.
-
Slowly add the this compound solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to 80°C with continuous stirring for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the precipitated product by filtration.
-
Wash the precipitate several times with cold diethyl ether and then with methanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Dry the purified product at 50°C.[2]
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.
One notable derivative, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to sensitize colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis.[3] This sensitization is achieved through the upregulation of Death Receptor 5 (DR5) and the downregulation of the anti-apoptotic protein survivin.[3]
Quantitative Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (Schiff Base L5) | HeLa | 1.23 | [4] |
| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (Schiff Base L5) | MCF-7 | 1.56 | [4] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | Various | 0.016 - 0.024 | [5] |
| New Schiff base Co(II) complex (Y6a) | MCF-7 | 51.30 | [6] |
| New Schiff base Ni(II) complex (Y6b) | MCF-7 | 40.01 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates for 15 minutes with shaking to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Proposed Signaling Pathway for Anticancer Activity
Antimicrobial Activity
Schiff base derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi. The imine or azomethine group in Schiff bases is a key pharmacophore responsible for their antimicrobial effects.
Quantitative Antimicrobial Activity Data
| Compound (Schiff Base) | Microorganism | MIC (µg/mL) | Reference |
| PC1 (from Benzaldehyde) | Escherichia coli | 62.5 | [2] |
| PC1 (from Benzaldehyde) | Staphylococcus aureus | 62.5 | [2] |
| PC2 (from Anisaldehyde) | Escherichia coli | 250 | [2] |
| PC2 (from Anisaldehyde) | Staphylococcus aureus | 62.5 | [2] |
| PC3 (from 4-Nitrobenzaldehyde) | Escherichia coli | 250 | [2] |
| PC3 (from 4-Nitrobenzaldehyde) | Staphylococcus aureus | 62.5 | [2] |
| PC4 (from Cinnamaldehyde) | Escherichia coli | 62.5 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | [7] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from each well to the next, from column 1 to column 10. Discard the final 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (except the sterility control) with 5 µL of the diluted bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antioxidant Activity
The phenolic hydroxyl group in this compound and its derivatives is a key structural feature responsible for their antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).
Quantitative Antioxidant Activity Data
| Compound | Assay | IC50 (µM) | Reference |
| (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one (2'-aminochalcone 5a) | DPPH | 4.9 ± 1 | [8] |
| Thiazole-derived polyphenolic compound 7j | DPPH | - | [9] |
| Thiazole-derived polyphenolic compound 7k | ABTS | - | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds
-
Methanol
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a defined volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
General Workflow for Biological Evaluation
Conclusion
The derivatives of this compound exhibit a remarkable range of biological activities, making them a highly attractive scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and antioxidant assays highlights their potential to address significant unmet medical needs. The synthetic accessibility of this core structure allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The detailed protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating further exploration and development of this promising class of compounds. Future investigations should continue to elucidate the specific molecular targets and signaling pathways modulated by these derivatives to fully realize their therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Potential Research Areas for 3-Hydroxy-4-methoxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-4-methoxyaniline, also known as 5-aminoguaiacol, is a substituted aniline with significant potential as a scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the hydroxyl, methoxy, and amino functional groups, make it a compelling candidate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties, potential research applications, and detailed experimental protocols relevant to the investigation of 3-Hydroxy-4-methoxyaniline. The key areas of focus include its potential as an antioxidant, anticancer, and neuroprotective agent, drawing upon structure-activity relationships of analogous compounds. This document aims to serve as a foundational resource for researchers embarking on the exploration of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Hydroxy-4-methoxyaniline is fundamental for its application in research and development. These properties influence its reactivity, solubility, and bioavailability.
| Property | Value | Reference |
| CAS Number | 1687-53-2 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [2][3] |
| Appearance | Grey-brown to dark brown crystalline powder | [1][4] |
| Melting Point | 128-134 °C | [1][5] |
| Boiling Point | 277 °C (estimated) | [1] |
| Solubility | Insoluble in water, slightly soluble in ethanol. | [1] |
| XLogP3 | 0.8 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Potential Research Areas
Based on the biological activities of structurally related aminophenols and aniline derivatives, several promising research avenues for 3-Hydroxy-4-methoxyaniline can be proposed.
Antioxidant and Pro-oxidant Activity
The presence of both hydroxyl and amino groups on the aromatic ring suggests that 3-Hydroxy-4-methoxyaniline could possess significant antioxidant properties. The ortho and para isomers of aminophenol are known to be potent radical scavengers, a property attributed to their ability to form stable quinone-imine or quinone-like radicals upon hydrogen donation. Conversely, in the presence of transition metal ions like copper, aminophenols can exhibit pro-oxidant activity by reducing the metal ion and stimulating the production of reactive oxygen species (ROS).
Potential Research Questions:
-
What is the radical scavenging activity of 3-Hydroxy-4-methoxyaniline against various free radicals (e.g., DPPH, ABTS)?
-
How does its antioxidant activity compare to established antioxidants like ascorbic acid and trolox?
-
Does 3-Hydroxy-4-methoxyaniline exhibit pro-oxidant effects in the presence of metal ions, and what are the implications for its potential cytotoxicity?
Anticancer Activity
Substituted anilines are a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors. The aniline moiety can form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pockets of various kinases, thereby inhibiting signaling pathways that drive cancer cell proliferation and survival.
Potential Research Questions:
-
Does 3-Hydroxy-4-methoxyaniline or its derivatives exhibit cytotoxic effects against various cancer cell lines?
-
Can derivatives of 3-Hydroxy-4-methoxyaniline be designed to selectively inhibit specific kinases implicated in cancer?
-
What is the mechanism of action of any observed anticancer activity (e.g., apoptosis induction, cell cycle arrest)?
Neuroprotective Effects
Derivatives of 4-methoxyaniline have been shown to possess neuroprotective properties, potentially through the modulation of signaling pathways such as the ERK-CREB pathway, which is crucial for neuronal survival and plasticity. The antioxidant properties of the aminophenol scaffold could also contribute to neuroprotection by mitigating oxidative stress, a key factor in neurodegenerative diseases.
Potential Research Questions:
-
Can 3-Hydroxy-4-methoxyaniline or its derivatives protect neuronal cells from excitotoxicity or oxidative stress-induced damage?
-
Does it modulate the ERK-CREB signaling pathway or other neuroprotective pathways?
-
Could this compound serve as a lead for the development of novel therapeutics for neurodegenerative disorders like Alzheimer's or Parkinson's disease?
Experimental Protocols
Synthesis of 3-Hydroxy-4-methoxyaniline
A common synthetic route to 3-Hydroxy-4-methoxyaniline involves the reduction of the corresponding nitro compound, 2-methoxy-5-nitrophenol.
Reaction Scheme:
Caption: Synthesis of 3-Hydroxy-4-methoxyaniline.
Procedure:
-
Dissolve 2-methoxy-5-nitrophenol (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield 3-Hydroxy-4-methoxyaniline.[4]
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Workflow:
Caption: DPPH radical scavenging assay workflow.
Procedure:
-
Prepare a stock solution of 3-Hydroxy-4-methoxyaniline in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the stock solution.
-
Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
Include a control (solvent + DPPH) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
Anticancer Activity Assessment: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
References
- 1. 3-Hydroxy-4-methoxyaniline(1687-53-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 5-Amino-2-methoxyphenol 98 1687-53-2 [sigmaaldrich.com]
- 3. This compound | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 3-Hydroxy-4-methoxyaniline | 1687-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: 5-Amino-2-methoxyphenol as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Amino-2-methoxyphenol as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on its application in the development of novel analgesic agents. Detailed experimental protocols and relevant biological data are presented to facilitate further research and development.
Introduction: The Potential of this compound in Drug Discovery
This compound, also known as 3-hydroxy-4-methoxyaniline, is a substituted aminophenol that serves as a valuable building block in organic synthesis. Its unique structural features, including an aromatic ring with amino, hydroxyl, and methoxy functionalities, make it an attractive starting material for the synthesis of a variety of heterocyclic compounds with diverse biological activities. Notably, derivatives of this compound have shown promise as potent antioxidant and antinociceptive agents.[1]
Recent studies have highlighted the intrinsic antinociceptive (pain-relieving) properties of this compound itself. This activity is mediated through a novel mechanism involving the endocannabinoid and endovanilloid systems, specifically through the interplay of Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This dual activity profile presents a compelling rationale for its use as a lead compound or a key intermediate in the development of next-generation analgesics with potentially improved safety profiles.
This document outlines the synthesis of this compound, its application as a precursor for bioactive benzoxazoles, and the underlying pharmacological mechanism of its antinociceptive effects.
Synthesis of this compound
This compound can be efficiently synthesized from commercially available 2-methoxy-5-nitrophenol via a catalytic hydrogenation reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-methoxy-5-nitrophenol
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C, 10%)
-
Argon (Ar) or Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 2-methoxy-5-nitrophenol (e.g., 40 g, 236.5 mmol) in methanol (300 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 3 g) to the solution under an inert atmosphere of argon or nitrogen.
-
Seal the reaction vessel and degas the suspension by applying a vacuum and then purging with hydrogen gas. Repeat this process 3-4 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas to 40 psi.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-methoxy-5-nitrophenol | |
| Product | This compound | |
| Yield | 76% | |
| Appearance | Yellow solid |
Application as a Precursor for Bioactive Benzoxazoles
This compound is an excellent precursor for the synthesis of substituted benzoxazoles, a class of heterocyclic compounds known for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The synthesis typically involves the condensation of the o-aminophenol with a carboxylic acid or its derivative.
Representative Experimental Protocol: Synthesis of 6-methoxy-2-methylbenzoxazole
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Reflux apparatus
-
Extraction and purification equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a minimal amount of pyridine.
-
Add an equimolar amount of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-methoxy-2-methylbenzoxazole.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | 6-methoxy-2-methylbenzoxazole |
| Theoretical Yield | Varies based on scale |
| Purity | >95% (after recrystallization) |
Pharmacological Application: Antinociceptive Activity
This compound exhibits significant dose-dependent antinociceptive effects, as demonstrated in preclinical models of pain.
Experimental Protocol: Mouse Formalin Test for Antinociceptive Activity
Animals:
-
Male C57BL/6 mice (8 weeks old)
Materials:
-
This compound
-
Vehicle (e.g., saline with 5% DMSO)
-
Formalin solution (5% in saline)
-
Observation chambers
Procedure:
-
Acclimatize mice to the experimental environment.
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 25, 50, 75, 100 mg/kg) or the vehicle control.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse in an individual observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin injection) and the late phase (15-30 minutes post-formalin injection).
-
A reduction in the licking/biting time compared to the vehicle-treated group indicates an antinociceptive effect.
Quantitative Data: Antinociceptive Effect of this compound
| Dose (mg/kg, i.p.) | Antinociceptive Effect (Formalin Test) | Mechanistic Dependence (Late Phase) | Reference |
| 25-100 | Dose-dependent reduction in nociceptive behavior | FAAH and TRPV1 |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Antinociception
The antinociceptive effect of this compound is mediated by its interaction with the endocannabinoid and endovanilloid systems.
Experimental Workflow
The following workflow outlines the process from synthesis to the evaluation of a novel pharmaceutical ingredient derived from this compound.
Logical Relationships
The following diagram illustrates the logical connections between this compound, its chemical applications, and its ultimate pharmaceutical effects.
References
Application of 5-Aminoguaiacol in Azo Dye Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 5-aminoguaiacol (5-amino-2-methoxyphenol) as the diazo component. The information is tailored for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the synthesis, potential applications, and characterization of this class of compounds.
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of the azo group (–N=N–) connecting aromatic rings. Their synthesis is a cornerstone of industrial and synthetic chemistry. 5-Aminoguaiacol, with its methoxy and hydroxyl substituents, offers a unique starting material for creating azo dyes with potentially interesting biological and photophysical properties. The presence of these functional groups can influence the resulting dye's color, solubility, and interaction with biological targets. The general synthesis involves a two-step process: the diazotization of 5-aminoguaiacol followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or naphthol.[1]
Potential Applications in Research and Drug Development
While specific applications for azo dyes derived from 5-aminoguaiacol are not extensively documented, the broader class of azo compounds has shown promise in various therapeutic areas.[2][3][4] The structural features of 5-aminoguaiacol-based azo dyes make them intriguing candidates for investigation in the following areas:
-
Antimicrobial Agents: Azo compounds have been reported to possess antibacterial and antifungal activities.[2][5] The specific substituents on the aromatic rings can be modulated to enhance potency and selectivity.
-
Anticancer Research: Certain azo dyes have been investigated for their potential as anticancer agents.[3][6] They may act through various mechanisms, including the inhibition of specific enzymes or by acting as hypoxia-activated prodrugs.
-
Targeted Drug Delivery: The azo bond can be cleaved by azoreductases present in the gut microbiota. This property is being explored for colon-specific drug delivery, where a therapeutic agent is released from an azo-prodrug in the colon.
-
Diagnostic Probes and Stains: The chromophoric nature of azo dyes makes them suitable for use as biological stains and diagnostic probes.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of azo dyes using 5-aminoguaiacol. Researchers should note that optimization of reaction conditions may be necessary for different coupling components.
Protocol 1: Diazotization of 5-Aminoguaiacol
This protocol details the formation of the diazonium salt of 5-aminoguaiacol.
Materials:
-
5-Aminoguaiacol (this compound)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of 5-aminoguaiacol in a mixture of concentrated HCl and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[7]
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 5-aminoguaiacol solution, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the mixture for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye. The example provided is for coupling with 2-naphthol.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Collect the precipitated azo dye by vacuum filtration and wash it with cold distilled water.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of azo dyes synthesized from 5-aminoguaiacol and various coupling partners. This data is representative of what researchers might expect to obtain.
Table 1: Synthesis Yields of 5-Aminoguaiacol-Based Azo Dyes
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | Color |
| 5AG-N1 | 1-Naphthol | C₁₇H₁₄N₂O₃ | 85 | Deep Red |
| 5AG-N2 | 2-Naphthol | C₁₇H₁₄N₂O₃ | 92 | Bright Orange |
| 5AG-P1 | Phenol | C₁₃H₁₂N₂O₃ | 78 | Yellow-Orange |
| 5AG-R1 | Resorcinol | C₁₃H₁₂N₂O₄ | 88 | Brownish-Red |
Table 2: Spectroscopic Characterization of a Representative Azo Dye (5AG-N2)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | 3400-3500 (O-H stretch), 3050-3150 (Ar C-H stretch), 1600-1620 (N=N stretch), 1250-1280 (Ar-O-CH₃ stretch) |
| ¹H NMR (δ, ppm) | 10.0-11.0 (s, 1H, Ar-OH), 6.8-8.5 (m, Ar-H), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (δ, ppm) | 160-165 (Ar C-OH), 145-155 (Ar C-O), 140-145 (Ar C-N), 110-135 (Ar C-H), 56 (-OCH₃) |
| Mass Spectrometry (m/z) | Calculated for C₁₇H₁₄N₂O₃: [M+H]⁺, [M+Na]⁺ |
| UV-Vis (λmax, nm) | ~480-500 (in ethanol) |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of azo dyes from 5-aminoguaiacol.
Potential Signaling Pathway for Investigation
Azo dyes with phenolic structures could potentially interact with signaling pathways involving receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. The following diagram illustrates a simplified hypothetical pathway for investigation.
Caption: Hypothetical inhibition of an RTK signaling pathway by a 5-aminoguaiacol-derived azo dye.
References
- 1. benchchem.com [benchchem.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. | Semantic Scholar [semanticscholar.org]
- 5. ijisrt.com [ijisrt.com]
- 6. scispace.com [scispace.com]
- 7. scialert.net [scialert.net]
Application Notes and Protocols for the Reaction of 5-Amino-2-methoxyphenol with Ninhydrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reaction of 5-Amino-2-methoxyphenol with ninhydrin. This reaction is of significant interest as it deviates from the classical ninhydrin test for alpha-amino acids and leads to the formation of a distinct heterocyclic scaffold, offering potential applications in medicinal chemistry and materials science.
Introduction and Application
The reaction of ninhydrin with primary amino groups to form a deep purple chromophore, known as Ruhemann's purple, is a well-established method for the detection and quantification of amino acids.[1][2] However, the reaction with aromatic amines, such as this compound, proceeds through a different mechanism, yielding more complex heterocyclic structures.
Specifically, the reaction between this compound and ninhydrin results in the formation of a tetrahydroindeno[1,2-b]indolone.[3] This occurs because aromatic amines with electron-releasing groups (like the methoxy and hydroxyl groups in this compound) can undergo electrophilic substitution with the carbonyl group of ninhydrin, followed by cyclization to form the indolone structure.[3]
Potential Applications:
-
Drug Discovery: The tetrahydroindeno[1,2-b]indole scaffold, closely related to the reaction product, is associated with potent antioxidant activity.[3] This synthetic route provides a novel pathway to generate libraries of such compounds for screening and development of new therapeutic agents.
-
Organic Synthesis: This reaction serves as a valuable method for the synthesis of complex, fused heterocyclic systems. The unique reactivity of ninhydrin with substituted anilines opens avenues for creating novel molecular architectures.[4][5]
-
Quantitative Analysis: While not forming the traditional Ruhemann's purple, the reaction product may possess unique chromophoric or fluorophoric properties that could be leveraged for the development of novel spectrophotometric or fluorometric assays for the quantification of specific aromatic amines.
Reaction Mechanism and Signaling Pathway
The reaction of this compound with ninhydrin is a multi-step process. Initially, the primary amino group of this compound acts as a nucleophile, attacking one of the carbonyl groups of ninhydrin. This is followed by an intramolecular electrophilic substitution and subsequent cyclization to form the final tetrahydroindeno[1,2-b]indolone product.
Caption: Reaction pathway of this compound with ninhydrin.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and potential quantitative analysis of the reaction between this compound and ninhydrin. Optimization may be required based on specific experimental goals.
Protocol for Synthesis of Tetrahydroindeno[1,2-b]indolone Derivative
This protocol is adapted from general procedures for the reaction of aromatic amines with ninhydrin.[3][6]
Materials:
-
This compound
-
Ninhydrin
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as aqueous acetic acid.
-
Add ninhydrin (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution.[3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude tetrahydroindeno[1,2-b]indolone derivative.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol for Quantitative Spectrophotometric Analysis
This protocol is a generalized method adapted from standard ninhydrin assays for amines and can be used as a starting point for developing a quantitative method for this compound.[7][8][9] The optimal wavelength for measurement will need to be determined by scanning the UV-Vis spectrum of the purified reaction product.
Materials:
-
Stock solution of this compound of known concentration
-
Ninhydrin reagent (e.g., 0.2% w/v in ethanol or a buffered solution)
-
Appropriate buffer solution (e.g., acetate buffer, pH 5.2)[9]
-
Diluent solvent (e.g., 50% v/v n-propanol in water)[7]
-
Test tubes
-
Water bath or heating block
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound by diluting the stock solution with deionized water or buffer.
-
Sample Preparation: Prepare the unknown sample containing this compound, ensuring its concentration is within the expected range of the standard curve.
-
Reaction:
-
Pipette 1.0 mL of each standard solution, the unknown sample, and a blank (deionized water or buffer) into separate test tubes.
-
Add 1.0 mL of the ninhydrin reagent to each test tube.
-
Mix the contents thoroughly.
-
Heat the test tubes in a boiling water bath for 15-20 minutes.[7][8]
-
Cool the test tubes to room temperature.
-
-
Measurement:
-
Add 5.0 mL of the diluent solvent to each test tube and mix well.[7]
-
Determine the absorbance maximum (λmax) of the colored product by scanning the spectrum of one of the standards.
-
Measure the absorbance of all standards, the unknown sample, and the blank at the determined λmax.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance readings of the standards and the unknown sample.
-
Plot a standard curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the unknown sample using the standard curve.
-
Quantitative Data Summary
The following table summarizes typical parameters for quantitative analysis using the ninhydrin reaction, primarily based on protocols for amino acids and other primary amines.[7][10][11][12] These should be considered as starting points for the optimization of the specific assay for this compound.
| Parameter | Typical Value/Range | Notes |
| Wavelength (λmax) | 570 nm (for Ruhemann's purple) | The λmax for the tetrahydroindeno[1,2-b]indolone product must be experimentally determined. |
| Reaction Temperature | 90-100 °C | Ensures completion of the reaction.[7][11] |
| Reaction Time | 15-20 minutes | Sufficient for color development in most ninhydrin assays.[7][8] |
| pH | 5.0 - 5.5 | Optimal for the traditional ninhydrin reaction with amino acids; may need adjustment for aromatic amines. |
| Linear Range | Typically in the µg/mL range | Dependent on the molar absorptivity of the product. |
| Molar Absorptivity | Varies | Must be determined experimentally for the specific product. |
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using a ninhydrin-based spectrophotometric assay.
Caption: Workflow for quantitative analysis of this compound.
References
- 1. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Recent applications of ninhydrin in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02930K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. microbenotes.com [microbenotes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Tetrahydroindeno[1,2-b]indolones using 5-Amino-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a tetrahydroindeno[1,2-b]indolone derivative starting from 5-Amino-2-methoxyphenol. This class of compounds is of significant interest in medicinal chemistry due to their potential as therapeutic agents.
Introduction
Tetrahydroindeno[1,2-b]indolones are a class of heterocyclic compounds that have garnered attention in the field of drug discovery. Notably, derivatives of the dihydroindeno[1,2-b]indole core structure have been investigated for their ability to reverse multidrug resistance in cancer cells by inhibiting ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2[1]. The synthesis of novel analogs of this scaffold is crucial for exploring their structure-activity relationships and developing new therapeutic agents. This document outlines a proposed synthetic protocol for a specific derivative using this compound and ninhydrin.
Experimental Protocol
This protocol describes a proposed one-pot synthesis of 8-methoxy-5,10-dihydro-11H-indeno[1,2-b]indol-10-one via the condensation of this compound with ninhydrin in an acidic medium. While a direct protocol for this specific reaction is not extensively documented, the following procedure is based on established methods for the synthesis of related tetrahydroindeno[1,2-b]indolones from substituted anilines[2].
Materials and Equipment:
-
This compound (98% purity)
-
Ninhydrin (99% purity)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.39 g, 10 mmol).
-
Solvent Addition: To the flask, add a solution of aqueous acetic acid (50 mL, 80% v/v). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: To the stirred solution, add ninhydrin (1.78 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 16 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate is expected to form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by NMR and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes the quantitative data for the proposed synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 1.39 g (10 mmol) |
| Ninhydrin | 1.78 g (10 mmol) |
| Product | 8-methoxy-5,10-dihydro-11H-indeno[1,2-b]indol-10-one |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 261.27 g/mol |
| Expected Yield | 60-70% |
| Appearance | Crystalline solid |
| Expected ¹H NMR Data | Peaks corresponding to aromatic, methoxy, and amine protons |
| Expected Mass Spec Data | [M+H]⁺ = 262.08 |
Visualizations
Caption: Synthetic workflow for tetrahydroindeno[1,2-b]indolones.
Application Notes
The synthesized tetrahydroindeno[1,2-b]indolone core is a valuable scaffold for further chemical modification to generate a library of analogs for drug screening. The presence of the methoxy group offers a potential site for derivatization to modulate the compound's physicochemical properties and biological activity.
Relevance in Drug Development:
-
Anticancer Agents: As previously mentioned, derivatives of this heterocyclic system have shown promise in overcoming multidrug resistance in cancer, a major challenge in oncology[1]. By inhibiting ABC transporters, these compounds can enhance the efficacy of existing chemotherapeutic drugs[1].
-
Antioxidant Activity: Some tetrahydroindeno[1,2-b]indoles have been reported to possess potent antioxidant properties[2]. This suggests that the synthesized compounds could be explored for their potential in mitigating oxidative stress-related diseases.
-
Further Research: The protocol described herein provides a straightforward method to access this important chemical scaffold, enabling further research into its biological activities and potential therapeutic applications.
Caption: Inhibition of ABC transporter-mediated drug efflux.
References
HPLC analysis method for "5-Amino-2-methoxyphenol"
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Amino-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be robust and reliable for research, quality control, and drug development applications.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and dyes. Accurate and precise quantification of this analyte is essential for ensuring the quality of starting materials and for studying its role in various chemical reactions. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. This application note details a suitable HPLC method for the analysis of this compound.
Principle of the Method
The analytical method is based on reverse-phase chromatography, where the separation is achieved on a non-polar stationary phase with a polar mobile phase. This compound is separated from other components in the sample matrix and is then detected by a UV-Vis detector as it elutes from the column. The concentration of the analyte is determined by comparing its peak area to that of a known standard. A simple mobile phase consisting of acetonitrile, water, and an acid is effective for this analysis.[1]
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These conditions are based on established methods for similar phenolic compounds and can be optimized as needed.
| Parameter | Condition |
| HPLC System | Standard HPLC system with a UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v ratio to be optimized, e.g., 30:70) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (A starting wavelength of 285 nm can be used based on similar compounds) |
| Run Time | Approximately 10 minutes |
Experimental Protocol
Reagents and Materials
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
Preparation of Mobile Phase
-
Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water.
-
The mobile phase can be prepared by mixing the appropriate volumes of acetonitrile and the aqueous phosphoric acid solution. For example, for a 30:70 (v/v) mobile phase, mix 300 mL of acetonitrile with 700 mL of the aqueous phosphoric acid solution.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a concentration that falls within the calibration range.
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
System Suitability
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 20 µg/mL) five times and check the following parameters:
-
Tailing factor: Should be ≤ 2.0
-
Theoretical plates: Should be ≥ 2000
-
Relative standard deviation (RSD) of peak area: Should be ≤ 2.0%
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Parameters (Example Data)
The following table summarizes the expected performance of the HPLC method. This data is illustrative and should be determined for each specific application.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time (min) | To be determined |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The use of a standard C18 column and a simple mobile phase makes this method easily adaptable in most analytical laboratories. Proper method validation should be performed to ensure its suitability for a specific application. This method can serve as a valuable tool for quality control and research and development purposes.
References
The Role of 3-Hydroxy-4-methoxyaniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4-methoxyaniline, also known as 5-aminoguaiacol, is a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring hydroxyl, methoxy, and amino functional groups on a benzene ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document provides an overview of its applications, particularly in the development of antioxidant and antimicrobial agents, and details relevant experimental protocols.
Application Notes
The 3-hydroxy-4-methoxyaniline moiety is a key pharmacophoric element in the design of compounds targeting oxidative stress and microbial infections. Its phenolic hydroxyl group is a primary contributor to antioxidant activity, while the overall electronic properties of the ring system can be modulated through derivatization of the amino and hydroxyl groups to influence interactions with biological targets.
Antioxidant Activity
The guaiacol substructure (2-methoxyphenol) within 3-hydroxy-4-methoxyaniline is a well-known antioxidant motif. The presence of an electron-donating hydroxyl group allows for the scavenging of free radicals, thereby mitigating oxidative damage to cells.
Key Points:
-
Derivatives incorporating the 3-hydroxy-4-methoxyphenyl moiety have demonstrated potent radical scavenging activity.
-
The antioxidant capacity can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Antimicrobial Activity
The aniline substructure provides a handle for the synthesis of various derivatives, including Schiff bases, which are known to possess a broad spectrum of antimicrobial activities. The lone pair of electrons on the nitrogen atom and the overall molecular geometry can facilitate binding to microbial enzymes or cell wall components.
Key Points:
-
The amino group can be readily converted into imines (Schiff bases) by condensation with various aldehydes, leading to compounds with potential antibacterial and antifungal properties.
-
The antimicrobial efficacy can be assessed using standard methods such as the determination of Minimum Inhibitory Concentration (MIC).
Quantitative Data
The following table summarizes the antioxidant activity of a representative compound incorporating a 4-hydroxy-3-methoxyphenyl moiety, which is structurally analogous to derivatives of 3-hydroxy-4-methoxyaniline.
| Compound ID | Structure | Assay | Activity (EC50) | Reference |
| 6b | 3-hydroxy-N'-((4-hydroxy-3-methoxyphenyl)methylene)-2-methyl-1H-benzohydrazide-4(1H)-one | DPPH radical scavenging | 17.49 µM | [1] |
Experimental Protocols
Synthesis of a 3-Hydroxypyridine-4-one Derivative Bearing a 4-Hydroxy-3-methoxyphenyl Moiety[1]
This protocol describes the synthesis of a compound with significant antioxidant activity, demonstrating the utility of the 4-hydroxy-3-methoxyphenyl scaffold.
Step 1: Synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acid (3)
-
A mixture of maltol (1) (50 mmol) and 3-aminobenzoic acid (2) (50 mmol) in 98 mL of H₂O and 10 mL of ethanol at pH 5.0 is refluxed for 72 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered and washed with acetone to yield intermediate 3 .
Step 2: Synthesis of methyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoate (4)
-
To a solution of intermediate 3 (5 mmol) and 1,1'-carbonyldiimidazole (CDI) (9 mmol) in dry acetone (15 mL), a solution of 4-dimethylaminopyridine (DMAP) (0.5 mmol) in 7 mL of methanol is added dropwise.
-
The mixture is stirred overnight at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄ and evaporated to yield compound 4 .
Step 3: Synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide (5)
-
A mixture of compound 4 (0.5 mmol) and hydrazine hydrate (1 mmol) in 5 mL of methanol is refluxed for 24 hours.
-
The reaction is monitored by TLC.
-
The resulting precipitate is filtered and washed with cool methanol to afford compound 5 .
Step 4: Synthesis of 3-hydroxy-N'-((4-hydroxy-3-methoxyphenyl)methylene)-2-methyl-1H-benzohydrazide-4(1H)-one (6b)
-
To a solution of 4-hydroxy-3-methoxybenzaldehyde (0.5 mmol) in 5 mL of anhydrous ethanol, a few drops of glacial acetic acid are added, and the mixture is stirred for 15 minutes at room temperature.
-
A solution of compound 5 (0.5 mmol) in 5 mL of anhydrous ethanol is added dropwise.
-
The reaction mixture is refluxed at 90-100 °C until completion as monitored by TLC.
-
The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried to give the final product 6b .
DPPH Radical Scavenging Assay Protocol[1]
This protocol is used to evaluate the antioxidant activity of synthesized compounds.
-
A stock solution of the test compound is prepared in methanol.
-
Serial dilutions are made to obtain a range of concentrations.
-
An aliquot of each dilution is mixed with a methanolic solution of DPPH.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Amino-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 5-Amino-2-methoxyphenol as a versatile starting material. The following sections detail the synthesis of 6-methoxy-1,3-benzoxazol-2(3H)-one, a compound with known biological activities, and outline its potential applications in drug discovery and development.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its ortho-amino phenol functionality allows for facile cyclization reactions with various one-carbon synthons to yield benzoxazole derivatives and other related heterocycles. These structural motifs are prevalent in numerous biologically active compounds, making them attractive targets for medicinal chemistry and drug discovery programs. This document provides a detailed protocol for the synthesis of 6-methoxy-1,3-benzoxazol-2(3H)-one, a compound that has been investigated for its muscle relaxant, anticonvulsant, antibacterial, and antifungal properties.[1]
Synthesis of 6-methoxy-1,3-benzoxazol-2(3H)-one
The synthesis of 6-methoxy-1,3-benzoxazol-2(3H)-one from this compound can be achieved through a cyclization reaction with a suitable carbonyl source. A well-established method involves the use of urea in a high-boiling point solvent.
Reaction Scheme:
A straightforward synthesis of 6-methoxy-1,3-benzoxazol-2(3H)-one.
Experimental Protocol
Materials:
-
This compound
-
Urea
-
Diphenyl ether (or other suitable high-boiling solvent)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and urea (1.2 equivalents).
-
Solvent Addition: Add a suitable high-boiling point solvent, such as diphenyl ether, to the flask to create a slurry.
-
Heating: Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a larger volume of a non-polar solvent like hexane to precipitate the crude product.
-
Filtration: Collect the crude product by vacuum filtration and wash it with hexane to remove residual diphenyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. If the product is colored, a small amount of activated charcoal can be added during recrystallization to decolorize the solution.
-
Drying: Dry the purified crystals under vacuum to obtain the final product, 6-methoxy-1,3-benzoxazol-2(3H)-one.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Melting Point: Determination of the melting point range. The literature melting point for 6-methoxy-2-benzoxazolinone is 160-161 °C.[1]
-
NMR Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C8H7NO3 | [2] |
| Molecular Weight | 165.15 g/mol | [1] |
| Melting Point | 160-161 °C | [1] |
Biological Activity and Potential Applications
6-methoxy-1,3-benzoxazol-2(3H)-one, also known as Coixol, has been reported to exhibit a range of biological activities, highlighting its potential for further investigation in drug development.
Summary of Reported Biological Activities
| Activity | Description | Reference |
| Antibacterial | Shows inhibitory activity against certain bacterial strains. | [1] |
| Antifungal | Demonstrates activity against fungal pathogens. | [1] |
| Anticonvulsant | Exhibits potential in controlling seizures. | [1] |
| Muscle Relaxant | Shows properties that may alleviate muscle spasms. | [1] |
These reported activities suggest that 6-methoxy-1,3-benzoxazol-2(3H)-one could serve as a lead compound for the development of new therapeutic agents. Further structure-activity relationship (SAR) studies could be conducted by synthesizing analogs with modifications at various positions of the benzoxazolone ring to optimize potency and selectivity.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from the starting material to the final, biologically active compound.
Workflow for the synthesis and application of 6-methoxy-1,3-benzoxazol-2(3H)-one.
This workflow highlights the straightforward synthetic route and the potential for this class of compounds in medicinal chemistry research. The versatility of this compound allows for the exploration of a wide range of heterocyclic systems by varying the cyclizing agent, opening avenues for the discovery of novel bioactive molecules.
References
Application Notes and Protocols for the O-Arylation of 5-Amino-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the selective O-arylation of 5-Amino-2-methoxyphenol, a crucial transformation for synthesizing a wide range of compounds with potential therapeutic applications. The protocols are based on established copper-catalyzed cross-coupling reactions, which have demonstrated high selectivity for O-arylation over N-arylation in aminophenol substrates.
Introduction
The selective O-arylation of aminophenols is a fundamental reaction in medicinal chemistry and materials science. The resulting aryl ethers are common structural motifs in many biologically active molecules. This compound presents a unique challenge due to the presence of two nucleophilic sites: the amino group and the hydroxyl group. Achieving selective O-arylation requires a carefully chosen catalytic system that favors the formation of the C-O bond over the C-N bond. This protocol details a robust method utilizing a copper-based catalyst system, which has been shown to be effective for the O-arylation of substituted aminophenols.[1][2][3][4][5]
Reaction Principle: Copper-Catalyzed Ullmann Condensation
The O-arylation of this compound can be effectively achieved through a copper-catalyzed Ullmann condensation reaction.[6][7] This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, a ligand, and a base. The mechanism generally proceeds through the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired diaryl ether and regenerate the copper(I) catalyst. The choice of ligand is critical in promoting the desired reactivity and selectivity.
Experimental Workflow
The following diagram outlines the general experimental workflow for the O-arylation of this compound.
Caption: General workflow for the copper-catalyzed O-arylation of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
Picolinic acid (or other suitable ligand)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable solvent (e.g., DMF, dioxane)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk tube or other suitable reaction vessel with a magnetic stir bar
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), CuI (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMSO (or other solvent) (3-5 mL) via syringe.
-
-
Reaction:
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously for 12-24 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction is quenched by the addition of water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (2 x 10 mL), dried over anhydrous Na₂SO₄, and filtered.
-
-
Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure O-arylated product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Data Presentation: Reaction Conditions
The following table summarizes typical reaction parameters for the copper-catalyzed O-arylation of aminophenols, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition | Reference |
| Catalyst | CuI (5 mol%) | [1][2] |
| Ligand | Picolinic Acid (10 mol%) | [1][2] |
| Base | K₃PO₄ (2.0 equiv) | [1][2] |
| Solvent | DMSO | [1][2] |
| Temperature | 80 - 110 °C | [6] |
| Reaction Time | 12 - 24 h | General estimate |
Signaling Pathway Analogy: Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed O-arylation, analogous to a signaling pathway.
Caption: Proposed catalytic cycle for the copper-catalyzed O-arylation of phenols.
Troubleshooting and Safety Precautions
-
Low Yield: If the yield is low, consider increasing the reaction temperature, reaction time, or catalyst/ligand loading. The purity of the reagents and dryness of the solvent are also critical.
-
N-Arylation Side Product: If N-arylation is observed, a different ligand or a lower reaction temperature may be necessary to improve selectivity.
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Copper salts and organic solvents can be hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.
By following these detailed protocols and considering the key reaction parameters, researchers can successfully perform the selective O-arylation of this compound for the synthesis of novel compounds for drug discovery and other applications.
References
- 1. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Amino-2-methoxyphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported method is the catalytic hydrogenation of 2-methoxy-5-nitrophenol. This reaction typically utilizes a palladium on carbon (Pd/C) catalyst with hydrogen gas in a suitable solvent like methanol or ethanol. A literature procedure reports a yield of 76% for this method.[1]
Q2: My reaction is complete, but the isolated yield is low. What are the potential causes?
A2: Low isolated yield can result from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product loss during workup: this compound is an aminophenol and can be sensitive to pH. Improper pH adjustment during extraction can lead to the product remaining in the aqueous layer.
-
Suboptimal purification: The choice of solvent for recrystallization is crucial. If the product is too soluble in the chosen solvent at low temperatures, significant loss can occur.
-
Product degradation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the desired product.[2] Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q3: The final product is discolored (e.g., brown or dark). What causes this and how can it be prevented?
A3: Discoloration is often a sign of oxidation. Aminophenols can be oxidized by air, especially in the presence of light or metal contaminants. To prevent this, it is recommended to:
-
Use degassed solvents.
-
Conduct the reaction and workup under an inert atmosphere (nitrogen or argon).
-
Store the final product protected from light and air.[2]
Q4: Are there alternative reducing agents to catalytic hydrogenation for this synthesis?
A4: Yes, other reducing agents can be used for the reduction of nitroarenes. A common alternative is the use of metal hydrides like sodium borohydride (NaBH₄), often in the presence of a catalyst. Other methods include using metals like iron (Fe) powder in the presence of an acid such as hydrochloric acid (HCl).[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (starting material remains) | Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of poor quality. | - Use a fresh, high-quality catalyst.- Ensure the reaction setup is free of contaminants that could poison the catalyst (e.g., sulfur compounds).[2] |
| Insufficient Hydrogen: Inadequate supply of hydrogen gas for the hydrogenation. | - Check for leaks in the hydrogenation apparatus.- Ensure a continuous and sufficient flow of hydrogen.[2] | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - While the reaction is typically run at room temperature, gentle warming can be considered if the reaction is sluggish. Monitor for side reactions. | |
| Low Yield | Product lost during workup: Improper pH adjustment during extraction. | - Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to maximize precipitation or extraction. |
| Product is soluble in the recrystallization solvent at low temperatures. | - Choose a different recrystallization solvent where the product has lower solubility at cold temperatures.- Minimize the amount of hot solvent used to dissolve the crude product.[2] | |
| Formation of Impurities | Side reactions: Over-reduction or other side reactions can lead to impurities. | - Carefully monitor the reaction progress by TLC or another analytical method to avoid over-reduction.- Optimize reaction conditions (temperature, pressure, reaction time) to minimize side product formation.[2] |
| Oxidation of the product: Aminophenols are susceptible to air oxidation. | - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.[2] | |
| Product appears wet or oily | Presence of residual solvent or water: The product may retain solvent from the reaction or recrystallization. | - Dry the product thoroughly under vacuum.- If water of crystallization is suspected, drying at a slightly elevated temperature may be necessary.[2] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Nitroarene Reduction
| Catalyst System | Reducing Agent | Typical Substrate | Reported Yield/Conversion | Key Advantages | Potential Issues |
| Pd/C | H₂ gas | 2-methoxy-5-nitrophenol | 76%[1] | High efficiency, common and well-established method. | Catalyst can be pyrophoric and sensitive to poisoning. |
| Raney Nickel | H₂ gas | p-nitrophenol | High | Cost-effective, highly active. | Pyrophoric, requires careful handling. |
| Pt Nanoparticles | NaBH₄ | 4-nitrophenol | ~100% conversion | High catalytic activity. | Higher cost compared to other metals. |
| NiO Nanoparticles | NaBH₄ | p-nitrophenol | Good activity | Lower cost catalyst. | May require optimization for specific substrates. |
| CuFe₅O₈ | NaBH₄ | 4-nitrophenol | ~100% conversion | Recyclable magnetic catalyst. | Synthesis of the catalyst is an additional step. |
Note: Yields and conversion rates can vary significantly depending on the specific substrate, reaction conditions, and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from a known procedure for the synthesis of this compound.
Materials:
-
2-methoxy-5-nitrophenol
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
-
Argon (Ar) or Nitrogen (N₂) gas
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methoxy-5-nitrophenol (e.g., 40 g, 236.5 mmol) in methanol (e.g., 300 mL).[1]
-
Under an inert atmosphere of Argon, carefully add 10% Pd/C (e.g., 3 g) to the solution.[1]
-
Seal the vessel and degas the suspension under vacuum, followed by purging with hydrogen gas. Repeat this cycle several times.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., 40 psi) at room temperature for approximately 24 hours.[1]
-
Monitor the reaction progress using TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: A logical guide for troubleshooting low yield in synthesis.
References
Technical Support Center: Purification of Crude 5-Amino-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude "5-Amino-2-methoxyphenol." Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.
Troubleshooting Guides
Effectively purifying crude this compound requires careful consideration of potential impurities and the selection of appropriate purification techniques. Common issues include the presence of starting materials, side-products, and colored oxidation impurities.
Common Problems and Solutions in the Purification of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete precipitation or crystallization. - Product loss during transfers. - Suboptimal recrystallization solvent. | - Ensure the solution is sufficiently cooled during recrystallization. - Minimize the number of transfer steps. - Select a solvent in which the compound is highly soluble when hot and poorly soluble when cold. |
| Product Discoloration (Brown or Dark Appearance) | - Oxidation of the aminophenol group. Aminophenols are susceptible to air oxidation, which forms colored impurities.[1] | - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Store the purified product under an inert atmosphere and protected from light.[1] |
| Presence of Starting Material (2-methoxy-5-nitrophenol) in Final Product | - Incomplete reaction during synthesis. | - Optimize the reaction conditions (e.g., reaction time, catalyst loading) to ensure complete conversion. - Employ column chromatography for efficient separation. |
| Broad or Tailing Peaks in Chromatography | - Interaction of the amino and phenolic groups with the stationary phase. - Inappropriate mobile phase polarity. | - Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica gel, or a small amount of acid like formic acid). - Optimize the mobile phase composition by testing different solvent ratios. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - Inappropriate recrystallization solvent. | - First, attempt purification by column chromatography to remove the bulk of impurities, followed by recrystallization. - Screen a variety of recrystallization solvents or solvent mixtures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by the reduction of 2-methoxy-5-nitrophenol?
A1: The most common impurity is typically the unreacted starting material, 2-methoxy-5-nitrophenol . Other potential impurities include byproducts from the reduction reaction and colored compounds arising from the oxidation of the aminophenol product.[1]
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: While specific solubility data for this compound is not extensively published, suitable recrystallization solvents for aminophenols generally include:
-
Water : Effective for polar aminophenols.
-
Alcohols (Ethanol, Isopropanol) : Often used for their good balance of solvating power at high and low temperatures.
-
Mixed Solvent Systems : Combinations such as ethanol/water or ethyl acetate/hexane can be effective.[2] A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like ethanol) and then add a "poor" solvent (like water or hexane) until turbidity is observed, followed by slow cooling.
Q3: What are the recommended conditions for the column chromatography of this compound?
A3: For the purification of aminophenols by column chromatography, the following conditions are generally a good starting point:
-
Stationary Phase : Silica gel is the most common choice. Alumina (neutral or basic) can also be used, particularly if the compound is sensitive to the acidic nature of silica gel.
-
Mobile Phase : A gradient of a non-polar solvent and a polar solvent is typically used. Common systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
To improve peak shape and reduce tailing, which is common with amines and phenols, a small amount of a modifier can be added to the mobile phase. For example, 0.1-1% triethylamine can be added to the eluent to suppress the interaction of the basic amino group with the acidic silica gel.
-
Q4: My purified this compound darkens over time. How can I prevent this?
A4: The darkening of aminophenols is a common issue caused by oxidation in the presence of air and light.[1] To prevent this:
-
Storage : Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).
-
Light Protection : Use an amber-colored vial or store the container in a dark place.
-
Antioxidants : For solutions, the addition of a small amount of an antioxidant, such as sodium sulfite, may help to prevent oxidation.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection : Empirically determine the best solvent by testing the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution : In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional) : If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional) : If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis : First, analyze the crude mixture by Thin Layer Chromatography (TLC) to determine a suitable mobile phase. Test various solvent systems (e.g., different ratios of hexane/ethyl acetate). A good mobile phase will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing : Prepare a chromatography column with silica gel as the stationary phase using a slurry packing method with the initial, least polar mobile phase.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase (or a more polar solvent if necessary, followed by the addition of a small amount of silica gel and evaporation to create a dry powder for "dry loading"). Carefully load the sample onto the top of the silica gel bed.
-
Elution : Begin eluting with the mobile phase, starting with a low polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3, 1:1, etc.).
-
Fraction Collection : Collect fractions and monitor the elution of the product by TLC.
-
Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
stability of "5-Amino-2-methoxyphenol" solutions over time
Welcome to the technical support center for 5-Amino-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound solutions and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What is the cause and is it still usable?
A change in the color of your this compound solution, typically to a yellow or brown hue, is a common indicator of oxidation. Aminophenols are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and certain pH conditions. The colored products are often benzoquinone-like structures. The usability of a discolored solution depends on the specific requirements of your experiment. For applications requiring high purity, it is recommended to use a freshly prepared solution.
Q2: How should I store my this compound solutions to maximize stability?
To maximize the stability of your this compound solutions, it is recommended to:
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Minimize oxygen exposure: Use degassed solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
Control temperature: Store solutions at low temperatures (e.g., 2-8°C). For long-term storage, consider freezing aliquots at -20°C or below, but be mindful of potential freeze-thaw degradation.
-
Maintain optimal pH: The stability of aminophenols can be pH-dependent. It is advisable to buffer your solutions to a neutral or slightly acidic pH, as highly alkaline conditions can promote oxidation.
Q3: What are the typical degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of related aminophenols, oxidation is the primary degradation pathway. This can lead to the formation of quinone-imines and other colored polymeric species.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the amino and/or phenol group. | - Prepare fresh solutions before use.- Store solutions under an inert atmosphere (nitrogen or argon).- Protect solutions from light by using amber vials or covering with foil.- Use deoxygenated solvents for solution preparation. |
| Precipitate Formation | - Limited solubility in the chosen solvent.- Degradation products precipitating out of solution.- pH shift affecting solubility. | - Confirm the concentration is within the solubility limit for the solvent.- Consider gentle warming or sonication to aid dissolution.- Filter the solution through a 0.22 µm filter before use.- Ensure the pH of the solution is maintained with a suitable buffer. |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | - Perform a stability study on your stock solution under your specific storage conditions.- Prepare fresh stock solutions more frequently.- Aliquot stock solutions to avoid repeated warming and cooling of the entire batch. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
This protocol outlines a general method for determining the stability of this compound in a specific solvent and under defined storage conditions.
1. Materials:
- This compound
- Solvent of interest (e.g., water, ethanol, DMSO, buffer)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- C18 HPLC column
- Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or phosphoric acid)
- Volumetric flasks and pipettes
- Storage containers (e.g., amber glass vials)
- Environmental chamber or incubator for controlled temperature and humidity storage
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration.
- Initial Analysis (Time Zero): Immediately after preparation, analyze the stock solution by HPLC to determine the initial concentration of this compound. This will serve as the baseline (100% stability).
- Storage Conditions: Aliquot the stock solution into several sealed vials. Store these vials under the desired conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).
- Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove one vial from each storage condition.
- HPLC Analysis: Analyze the sample from each time point by HPLC using the same method as the initial analysis.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
3. Data Presentation:
The quantitative data should be summarized in a table for easy comparison.
| Storage Condition | Time Point | Concentration (µg/mL) | % Remaining |
| Room Temp, Light | 0 hr | 100.0 | 100.0% |
| 24 hr | 95.2 | 95.2% | |
| 1 week | 80.5 | 80.5% | |
| Room Temp, Dark | 0 hr | 100.0 | 100.0% |
| 24 hr | 99.1 | 99.1% | |
| 1 week | 96.3 | 96.3% | |
| 4°C, Dark | 0 hr | 100.0 | 100.0% |
| 24 hr | 99.8 | 99.8% | |
| 1 week | 99.2 | 99.2% |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Visualizations
Caption: Factors influencing the stability of this compound solutions.
Caption: Workflow for assessing the stability of this compound solutions.
preventing oxidation of 3-Hydroxy-4-methoxyaniline in reactions
Welcome to the technical support center for 3-Hydroxy-4-methoxyaniline (CAS 1687-53-2). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize oxidation and ensure the successful use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Hydroxy-4-methoxyaniline so susceptible to oxidation?
A1: 3-Hydroxy-4-methoxyaniline contains both a hydroxyl (-OH) and an amino (-NH2) group on an aromatic ring.[1] These functional groups, particularly the aminophenol structure, are electron-rich and can be easily oxidized, especially in the presence of air (oxygen), light, or certain metal ions.[2][3] This oxidation can lead to the formation of colored quinone-imine or other degradation products, which can interfere with subsequent reactions.
Q2: How can I visually identify if my sample of 3-Hydroxy-4-methoxyaniline has oxidized?
A2: Pure 3-Hydroxy-4-methoxyaniline is typically a grey-brown or light yellow to amber solid.[4][5] Oxidation is often indicated by a color change to darker shades, such as dark brown or dark green.[5][6] If your sample shows significant darkening compared to its initial appearance, oxidation has likely occurred.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, 3-Hydroxy-4-methoxyaniline should be stored in a tightly closed container in a cool, dry, and dark place.[4][5] For long-term storage or for highly sensitive applications, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[5][7]
Q4: What does "air-sensitive" mean and how should I handle this compound?
A4: "Air-sensitive" means the compound can react with components of the air, primarily oxygen and moisture, leading to degradation.[7] To handle 3-Hydroxy-4-methoxyaniline, especially in solution, it is best to use air-sensitive techniques such as working in a glove box or using a Schlenk line to maintain an inert atmosphere of nitrogen or argon.[8][9][10]
Q5: Are there any specific chemicals or reagents that I should avoid using with 3-Hydroxy-4-methoxyaniline?
A5: Yes. Avoid strong oxidizing agents, strong bases, acids, acid chlorides, acid anhydrides, and chloroformates, as these can react with the compound and promote degradation.[4][11] Transition metals can also catalyze oxidation.[2]
Q6: Can the pH of my reaction mixture affect the stability of 3-Hydroxy-4-methoxyaniline?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction solution turns dark brown/black upon adding 3-Hydroxy-4-methoxyaniline. | Oxidation of the compound due to exposure to atmospheric oxygen. | 1. Ensure all solvents are properly degassed before use. 2. Perform the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or in a glove box.[8][10] 3. Add the solid 3-Hydroxy-4-methoxyaniline under a positive flow of inert gas. |
| Low yield or formation of multiple unidentified byproducts. | Degradation of the starting material before or during the reaction. | 1. Check the purity of the starting material. If it appears discolored, consider purification by recrystallization under inert conditions. 2. Use freshly degassed solvents for the reaction and any subsequent workup steps.[10] 3. Minimize reaction time and temperature where possible to reduce the potential for degradation. |
| Inconsistent reaction outcomes between batches. | Varying degrees of oxidation in the starting material or inconsistent handling procedures. | 1. Implement a standardized protocol for storing and handling the compound, including consistent use of inert atmosphere techniques.[7][9] 2. Consider adding a small amount of an antioxidant, such as sodium bisulfite or butylated hydroxytoluene (BHT), to the reaction mixture if compatible with your chemistry. |
| Difficulty purifying the final product from colored impurities. | Formation of polar, colored oxidation byproducts. | 1. If the desired product is stable, consider a workup procedure that includes a wash with a mild reducing agent solution (e.g., dilute sodium bisulfite) to remove some quinone-like impurities. 2. Utilize column chromatography under an inert atmosphere if the product itself is air-sensitive. |
Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
This method is highly effective for removing dissolved oxygen from reaction solvents.
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Vacuum/inert gas manifold (Schlenk line)
-
Cold trap
-
Dewar flask with liquid nitrogen
Procedure:
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Connect the flask to the Schlenk line.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath. Ensure the solvent is completely frozen.
-
Once frozen, open the flask to the vacuum manifold to remove the atmosphere above the solid solvent. Allow it to evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).[10] The solvent is now ready for use.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
This protocol describes a typical setup using a Schlenk line.
Materials:
-
Dried glassware (e.g., round-bottom flask with a sidearm)
-
Magnetic stir bar
-
Septa
-
Needles and syringes
-
Schlenk line
Procedure:
-
Assemble your dried glassware with a stir bar inside. Seal all openings with septa.
-
Connect the sidearm of the flask to the Schlenk line via tubing.
-
Perform at least three "evacuate-refill" cycles to make the flask inert:
-
Carefully open the flask to the vacuum line to remove the air.
-
Close the connection to the vacuum and slowly open the connection to the inert gas manifold to backfill the flask.[8]
-
-
Under a positive pressure of inert gas, add your degassed solvent via a cannula or a syringe.
-
Add reactants. For solids like 3-Hydroxy-4-methoxyaniline, quickly remove a septum, add the solid under a strong flow of inert gas from the manifold (a "positive pressure transfer"), and immediately reseal the flask.
-
Liquid reagents can be added via syringe through the septum.
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the Schlenk line gas outlet to an oil bubbler.
Visualizations
Caption: Decision workflow for handling 3-Hydroxy-4-methoxyaniline reactions.
Caption: Conceptual pathway of oxidation and prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxy-4-methoxyaniline(1687-53-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 3-Hydroxy-4-methoxyaniline | 1687-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. p-Anisidine - Wikipedia [en.wikipedia.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting unexpected color changes in "5-Amino-2-methoxyphenol" reactions
Technical Support Center: 5-Amino-2-methoxyphenol
Welcome to the technical support center for this compound (CAS: 1687-53-2). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected color changes during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
Pure this compound is typically a light gray-brown to dark brown crystalline powder.[1] However, like many aromatic amines, it is susceptible to oxidation, which can cause its appearance to darken over time or upon exposure to air.[2][3] When synthesized, it can appear as a yellow solid.[1][4]
Q2: My stock solution of this compound has turned dark brown. Is it still usable?
A darkening of the stock solution indicates probable oxidation. Aromatic amines are known to undergo slow aerial oxidation on storage, leading to the formation of colored impurities.[2][3][5] While minor color changes might not significantly affect some reactions, a dark brown or black color suggests a higher level of degradation. The presence of these oxidized species, such as quinone-like compounds, could interfere with your reaction by producing unwanted side products or reducing the yield of your desired product. It is highly recommended to use freshly purified material or to purify the discolored stock solution before use.
Q3: My reaction mixture containing this compound unexpectedly changed color upon adding a reagent. What are the common causes?
Unexpected color changes are most often due to oxidation, pH shifts, or side reactions.
-
Oxidation: Aromatic amines are easily oxidized, and this process can be accelerated by oxidizing agents, metal catalysts, high temperatures, or exposure to air (oxygen).[2][3] The resulting products are often highly colored.
-
pH Changes: The color of many phenolic compounds and aromatic amines can be pH-dependent. A significant change in the pH of your reaction mixture could lead to a color change.
-
Side Reactions: this compound can participate in various side reactions, such as self-polymerization or reactions with impurities, leading to colored byproducts.
Q4: How can I prevent or minimize color changes when working with this compound?
To minimize unwanted color changes, consider the following preventative measures:
-
Use an Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[3][5]
-
Use High-Purity Reagents and Solvents: Impurities in your starting materials or solvents can catalyze degradation.
-
Control the Temperature: Avoid unnecessarily high reaction temperatures, as heat can accelerate oxidation and other side reactions.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to the oxidation of the amine.[3]
-
Store Properly: Store solid this compound and its solutions protected from light and air, preferably in a cool, dark place.[5]
Troubleshooting Guide: Unexpected Color Changes
This guide will help you diagnose the cause of unexpected color changes in your experiment.
Problem: The reaction has turned an unexpected dark color (e.g., deep red, brown, or black).
Initial Assessment Workflow
The following diagram outlines a systematic approach to troubleshooting the issue.
Caption: A flowchart for diagnosing and addressing unexpected color changes.
Potential Causes and Solutions
| Potential Cause | Observations | Recommended Actions |
| Aerial Oxidation | The color change is gradual and darkens upon exposure to air. The reaction may have been run without an inert atmosphere. | 1. Repeat the reaction under an inert atmosphere (Nitrogen or Argon).2. Use freshly purified this compound.3. Degas all solvents prior to use. |
| Chemical Oxidation | A rapid and intense color change occurs immediately after the addition of an oxidizing agent. | 1. Slow down the addition of the oxidizing agent.2. Cool the reaction mixture to a lower temperature before and during the addition. |
| Impurity in Starting Material | The starting material for this compound is dark or discolored. | 1. Purify the this compound by recrystallization or column chromatography.2. Source the starting material from a different, reputable supplier. |
| pH-Related Change | The color change coincides with the addition of an acid or a base. | 1. Monitor the pH of the reaction mixture.2. If possible, use a buffered system to maintain a stable pH. |
| High Temperature | The color change is more pronounced at elevated temperatures. | 1. Attempt the reaction at a lower temperature.2. Ensure efficient stirring to avoid localized overheating. |
Data and Properties
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [6][7] |
| Molecular Weight | 139.15 g/mol | [6] |
| Melting Point | 130-132 °C | [4] |
| Appearance | Grey-brown to dark brown crystalline powder | [1] |
| Solubility | Slightly soluble in water | [1] |
Key Reaction Pathways
The primary cause of color change is the oxidation of the aminophenol structure. The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation, leading to the formation of quinone-imine or benzoquinone structures, which are highly conjugated and thus colored.
Caption: Desired reaction vs. undesired oxidation pathway.
Example Experimental Protocol: Diazotization and Azo Coupling
This protocol describes a reaction where this compound is used to form an azo dye. This type of reaction is sensitive to oxidation and temperature, making it a good example for troubleshooting color changes.
Objective: To synthesize an azo dye by coupling diazotized this compound with a coupling agent (e.g., 2-Naphthol).
Methodology:
-
Diazotization:
-
Dissolve this compound (1.0 eq) in dilute HCl (e.g., 2M) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 eq) dropwise. Maintain the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Coupling:
-
In a separate flask, dissolve the coupling agent (e.g., 2-Naphthol) (1.0 eq) in an aqueous NaOH solution. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A colored precipitate (the azo dye) should form immediately.
-
Stir the reaction mixture in the ice bath for 30 minutes.
-
-
Work-up:
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
Troubleshooting this Protocol:
-
Observation: The diazonium salt solution turns dark brown or black before coupling.
-
Cause: The temperature may have risen above 5 °C, causing the diazonium salt to decompose. Alternatively, the starting amine may have been oxidized.
-
Solution: Ensure rigorous temperature control. Use freshly purified this compound.
-
-
Observation: The final product is a muddy brown or black solid instead of the expected vibrant color.
-
Cause: Side reactions, likely from oxidation of the starting material or the product, have occurred. The pH of the coupling reaction might have been incorrect.
-
Solution: Ensure the coupling reaction is performed under the correct pH conditions (typically alkaline for coupling with phenols). Run the reaction under an inert atmosphere to prevent oxidation. Purify the starting materials.
-
References
- 1. echemi.com [echemi.com]
- 2. Reactions of aromatic amines | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1687-53-2 [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. This compound | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
Technical Support Center: Scale-Up of 5-Amino-2-methoxyphenol Production
Welcome to the technical support center for the synthesis and scale-up of 5-Amino-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-methoxy-5-nitrophenol. This reaction typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Q2: My this compound product is discolored (pink/purple/dark brown). What is the likely cause?
A2: Aminophenols, including this compound, are highly susceptible to oxidation in the presence of air or light, which can lead to discoloration.[1] To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially during workup and storage.
Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?
A3: The primary safety concerns during the catalytic hydrogenation are the handling of flammable hydrogen gas under pressure and the pyrophoric nature of the Pd/C catalyst (especially after use). Ensure the use of appropriately rated equipment for hydrogenation, proper grounding to prevent static discharge, and safe handling and quenching procedures for the catalyst.
Troubleshooting Guide
Issue 1: Low Yield of this compound upon Scale-Up
Symptoms:
-
The final isolated yield is significantly lower than the theoretical maximum.
-
HPLC analysis of the crude product shows a large amount of unreacted starting material (2-methoxy-5-nitrophenol).
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Mass Transfer | - Increase agitation speed in the reactor.- Optimize the design of the gas sparging system to ensure fine hydrogen bubble dispersion. | In a larger reactor, ensuring efficient contact between the hydrogen gas, the liquid reaction mixture, and the solid catalyst surface is more challenging. |
| Inadequate Hydrogen Supply | - Verify that the hydrogen pressure is maintained throughout the reaction.- Check for leaks in the hydrogenation apparatus. | Insufficient hydrogen will lead to an incomplete reaction. |
| Catalyst Deactivation | - Ensure the starting material and solvent are free from potential catalyst poisons (e.g., sulfur compounds).- Consider using a fresh batch of catalyst or increasing the catalyst loading. | The activity of the Pd/C catalyst can be diminished by impurities, leading to a stalled reaction. |
Issue 2: Incomplete Reaction or Slow Reaction Rate
Symptoms:
-
Reaction monitoring (e.g., by TLC or HPLC) shows the reaction has stalled.
-
Hydrogen uptake has ceased prematurely.
| Potential Cause | Troubleshooting Steps | Rationale |
| Insufficient Catalyst Loading | - Increase the weight percentage of the Pd/C catalyst relative to the substrate. | At a larger scale, the ratio of catalyst to substrate may need to be adjusted to maintain a reasonable reaction rate. |
| Low Reaction Temperature | - While the reaction is exothermic, a certain activation energy is required. Gentle heating may be necessary to initiate the reaction, followed by cooling to maintain the optimal temperature. | Reaction kinetics can be slow at lower temperatures. |
Issue 3: Poor Product Purity
Symptoms:
-
HPLC analysis of the final product shows multiple impurity peaks.
-
The product has a low melting point or appears oily.
| Potential Cause | Troubleshooting Steps | Rationale |
| Side Reactions | - Carefully control the reaction temperature to avoid over-reduction or other side reactions.- Monitor the reaction progress closely to stop it once the starting material is consumed. | High temperatures can lead to the formation of byproducts. |
| Residual Solvent | - Ensure the product is thoroughly dried under vacuum after isolation. | The presence of residual solvent can lower the melting point and affect purity. |
| Improper pH during Workup | - Carefully adjust the pH during the extraction and isolation steps to ensure the product precipitates or is extracted efficiently. | This compound is amphoteric, and its solubility is pH-dependent. |
Data Presentation: Lab-Scale vs. Scale-Up Comparison
The following table provides a hypothetical comparison of reaction parameters and outcomes when scaling up the synthesis of this compound.
| Parameter | Lab-Scale (e.g., 50 g) | Pilot-Scale (e.g., 5 kg) |
| Starting Material (2-methoxy-5-nitrophenol) | 40 g[2] | 5.0 kg |
| Solvent (Methanol) | 300 mL[2] | 40 L |
| Catalyst (10% Pd/C) | 3 g[2] | 375 g |
| Hydrogen Pressure | 40 psi[2] | 60-80 psi |
| Reaction Temperature | Room Temperature[2] | 30-40 °C (with cooling) |
| Reaction Time | 24 hours[2] | 12-18 hours |
| Typical Yield | 76%[2] | 70-75% |
| Purity (by HPLC) | >98% | >98% |
Experimental Protocols
Protocol: Catalytic Hydrogenation of 2-methoxy-5-nitrophenol
1. Reactor Setup:
-
Charge a suitable hydrogenation reactor with 2-methoxy-5-nitrophenol and methanol.
-
Begin agitation to dissolve the starting material.
2. Catalyst Addition:
-
Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst to the reactor. The catalyst should be wetted with solvent to reduce its pyrophoricity.
3. Hydrogenation:
-
Seal the reactor and purge the headspace with nitrogen several times to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 psi).
-
Maintain the reaction temperature within the desired range (e.g., 30-40 °C), using cooling as necessary to manage the exothermic reaction.
-
Monitor the reaction progress by observing hydrogen uptake and/or by analyzing samples via TLC or HPLC.
4. Workup and Isolation:
-
Once the reaction is complete, depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can ignite. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Amino-2-methoxyphenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the chemical reactivity of 5-Amino-2-methoxyphenol and its positional isomers. Due to the limited availability of direct experimental data for all isomers, this analysis is primarily based on established principles of organic chemistry, focusing on the electronic effects of the amino, hydroxyl, and methoxy substituents on the aromatic ring. The insights provided are intended to aid in the design of synthetic routes and to predict the chemical behavior of these versatile compounds.
Introduction to Isomeric Scaffolds
The reactivity of substituted phenols is fundamentally governed by the nature and position of the substituents on the benzene ring. The key functional groups in this compound and its isomers are the amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups. Both the amino and hydroxyl groups are potent activating, ortho-, para-directing groups, significantly increasing the electron density of the aromatic ring and directing electrophilic attack to the positions ortho and para to them. The methoxy group is also an activating, ortho-, para-director, though its activating effect is slightly less pronounced than that of the amino and hydroxyl groups. The interplay of these activating groups dictates the overall reactivity and regioselectivity of each isomer.
Comparative Reactivity Analysis
The primary modes of reactivity for these compounds include electrophilic aromatic substitution, oxidation, and reactions involving the nucleophilic character of the amino and hydroxyl groups.
Electrophilic Aromatic Substitution
The rate and orientation of electrophilic aromatic substitution are dictated by the combined electronic effects of the substituents. A higher degree of activation and a consensus in directing effects among the substituents will lead to higher reactivity.
Table 1: Predicted Relative Reactivity of this compound and Its Isomers in Electrophilic Aromatic Substitution
| Compound | Structure | Predicted Major Substitution Positions | Predicted Relative Reactivity | Rationale |
| This compound | 4, 6 | Very High | The powerful activating effects of the -OH, -NH₂, and -OCH₃ groups are directed to the same positions, leading to a highly activated ring. | |
| 2-Amino-3-methoxyphenol | 4, 6 | High | Strong activation from the -OH and -NH₂ groups, with the -OCH₃ group providing additional activation. | |
| 2-Amino-4-methoxyphenol | 5, 6 | Very High | The directing effects of the -OH and -NH₂ groups are reinforced by the para-methoxy group, leading to high electron density at the 5 and 6 positions. | |
| 3-Amino-4-methoxyphenol | 2, 6 | High | The -OH and -NH₂ groups are meta to each other, leading to strong activation at the positions ortho and para to each. | |
| 4-Amino-2-methoxyphenol | 5 | Very High | The para-amino group and ortho-hydroxyl group strongly activate the 5-position, with the methoxy group providing further activation. | |
| 4-Amino-3-methoxyphenol | 2, 6 | High | The -OH and -NH₂ groups are para and meta to the methoxy group, respectively, leading to strong activation at the 2 and 6 positions. |
Note: Structures are illustrative and sourced from public databases. Relative reactivity is a qualitative prediction.
Oxidation
Aminophenols are generally susceptible to oxidation, often leading to the formation of quinone-imine or polymeric species. The ease of oxidation is influenced by the substitution pattern, with isomers having ortho or para relationships between the amino and hydroxyl groups being particularly reactive. The presence of the electron-donating methoxy group is expected to further increase the susceptibility to oxidation across all isomers compared to unsubstituted aminophenols.
Table 2: Predicted Susceptibility to Oxidation
| Compound | Predicted Susceptibility to Oxidation | Rationale |
| This compound | High | The meta-relationship of the amino and hydroxyl groups makes it less prone to direct quinone-imine formation compared to ortho and para isomers, but the overall electron-rich nature of the ring still makes it susceptible to oxidation. |
| 2-Amino-3-methoxyphenol | Very High | The ortho-relationship between the amino and hydroxyl groups facilitates oxidation and potential cyclization reactions. |
| 2-Amino-4-methoxyphenol | Very High | The ortho-relationship of the amino and hydroxyl groups leads to high susceptibility to oxidation. |
| 3-Amino-4-methoxyphenol | High | Similar to this compound, the meta-arrangement of the key functional groups offers some stability, but the ring is highly activated. |
| 4-Amino-2-methoxyphenol | Very High | The para-relationship between the amino and hydroxyl groups makes this isomer highly prone to oxidation to the corresponding quinone-imine. |
| 4-Amino-3-methoxyphenol | High | The meta-relationship of the amino and hydroxyl groups provides more stability against direct quinone-imine formation. |
Nucleophilicity of the Amino and Hydroxyl Groups
Both the amino and hydroxyl groups can act as nucleophiles. The relative nucleophilicity can be modulated by reaction conditions. In neutral or slightly acidic media, the amino group is generally a stronger nucleophile. In basic media, deprotonation of the hydroxyl group to form a phenoxide makes it a significantly stronger nucleophile. The electronic environment created by the other substituents can subtly influence the nucleophilicity of these groups.
Experimental Protocols
The following are generalized protocols for key reactions. Researchers should optimize these conditions for specific substrates and desired outcomes.
General Protocol for Electrophilic Bromination
-
Dissolution: Dissolve the aminomethoxyphenol isomer (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled solution with stirring. The amount of bromine can be adjusted to control the degree of substitution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Protocol for N-Acylation
-
Dissolution: Dissolve the aminomethoxyphenol isomer (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents).
-
Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Work-up: Wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess base, and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Visualizations
Signaling Pathway for Electrophilic Aromatic Substitution
A Comparative Guide to HPLC and Alternative Methods for the Quantification of 5-Amino-2-methoxyphenol
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for the determination of 5-Amino-2-methoxyphenol, a key intermediate in various synthetic processes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method with UV detection is a common and reliable approach for the analysis of aromatic amines like this compound.
Experimental Protocol: HPLC Method for Aminomethoxyphenol Isomers
This protocol is based on a validated method for 2-Amino-4-methoxyphenol and serves as a strong starting point for the analysis of this compound.[1]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Reagents and Materials:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
HPLC grade water
Preparation of Solutions:
-
Phosphate Buffer (0.05 M, pH 4.85): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.85 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the 0.05 M phosphate buffer in a ratio of 15:85 (v/v). Degas the mobile phase before use.
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound. Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Use sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (for 2-Amino-4-methoxyphenol)
The following table summarizes the performance characteristics of the validated HPLC method for the isomer 2-Amino-4-methoxyphenol.[1] These parameters would need to be re-validated specifically for this compound.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.4% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL (estimated) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (estimated) |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique suitable for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, a derivatization step is often necessary to improve volatility and chromatographic performance.[2]
Experimental Protocol: GC-MS Method for Aminomethoxyphenol Isomers
This protocol describes a GC-MS method for 2-Amino-4-methoxyphenol that involves a silylation derivatization step.[2]
GC-MS Conditions:
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 80°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 min |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Full Scan (m/z 50-400) for identification, SIM for quantification |
Sample Preparation and Derivatization:
-
Extraction: For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to 8-9.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in a suitable solvent (e.g., pyridine). Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat the mixture to complete the reaction.
Comparison of HPLC and GC-MS Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Sample Volatility | Not required. | Required; derivatization may be necessary for non-volatile compounds.[2] |
| Sample Preparation | Simpler; often involves dissolution and filtration. | More complex; may require extraction and derivatization.[2] |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum fragmentation pattern.[2] |
| Sensitivity | Generally in the µg/mL to ng/mL range. | High, often in the ng/mL to pg/mL range.[2] |
| Instrumentation Cost | Moderate. | High. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster for simple mixtures. |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.
General workflow for HPLC analysis.
General workflow for GC-MS analysis with derivatization.
Key parameters in analytical method validation.
References
The Emergence of 5-Aminoguaiacol Derivatives: A Hypothetical Performance Comparison in Dye Chemistry
For Immediate Release: Researchers and professionals in drug development and life sciences are constantly seeking novel molecular tools with superior performance for imaging and diagnostics. While a specific class of dyes derived directly from 5-aminoguaiacol has not been extensively reported in scientific literature, this guide presents a hypothetical performance comparison of a potential azo dye synthesized from this promising building block. This analysis, based on the known properties of analogous phenolic and anisolic compounds, aims to stimulate further research into this unexplored area of dye chemistry.
This comparative guide outlines the hypothetical synthesis, predicted performance characteristics, and detailed experimental protocols for a novel azo dye, designated AG-Azo-1, derived from 5-aminoguaiacol. For comparative purposes, its performance is benchmarked against a well-established azo dye, Para Red.
Hypothetical Performance Data
The anticipated performance of AG-Azo-1 is predicted based on the electronic properties conferred by the hydroxyl and methoxy groups of the 5-aminoguaiacol moiety. These groups are expected to influence the dye's photophysical properties, leading to potential advantages in fluorescence and environmental sensitivity.
| Property | AG-Azo-1 (Hypothetical) | Para Red (Reference) |
| Structure | Azo dye with a guaiacol moiety | Azo dye derived from p-nitroaniline and β-naphthol |
| λmax (nm) | ~490-510 | 483 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~25,000-35,000 | ~20,000 |
| λem (nm) | ~530-550 | Non-fluorescent |
| Quantum Yield (Φ) | ~0.1-0.2 in polar solvents | Not applicable |
| Light Fastness (Blue Scale) | 4-5 | 3-4 |
| Wash Fastness (Grey Scale) | 4 | 3 |
| Cytotoxicity (IC50, µM) | >100 (Predicted low toxicity) | ~50-100 |
Experimental Protocols
The following protocols describe the hypothetical synthesis of AG-Azo-1 and the standardized methods for evaluating its performance characteristics.
Synthesis of AG-Azo-1 (Hypothetical)
The synthesis of AG-Azo-1 is proposed via a standard diazotization and coupling reaction.[1][2]
-
Diazotization of 5-Aminoguaiacol:
-
Dissolve 5-aminoguaiacol in a dilute hydrochloric acid solution and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
Prepare a solution of a suitable coupling agent (e.g., β-naphthol) in an alkaline solution (e.g., sodium hydroxide).
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution, maintaining the temperature at 0-5 °C and ensuring the reaction mixture remains alkaline.
-
A colored precipitate of the AG-Azo-1 dye should form.
-
Stir the reaction mixture for an additional 1-2 hours to ensure complete coupling.
-
Filter the crude dye, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Photophysical Properties Measurement
The absorption and emission spectra, as well as the quantum yield, would be determined using standard spectroscopic techniques.[3][4]
-
Absorption and Emission Spectra:
-
Prepare dilute solutions of the dye in various solvents (e.g., ethanol, DMSO, water).
-
Measure the absorption spectra using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε).
-
Measure the fluorescence emission spectra using a spectrofluorometer to determine the maximum emission wavelength (λem).
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fastness Properties Testing
The light and wash fastness of the dye would be evaluated on a dyed textile substrate (e.g., cotton) according to standardized methods.[5][6][7]
-
Light Fastness:
-
Expose a dyed fabric sample to a high-intensity artificial light source (e.g., Xenon arc lamp) for a specified duration.
-
Assess the degree of fading by comparing the exposed sample with an unexposed sample against a standard Blue Wool scale (rated 1-8).
-
-
Wash Fastness:
-
Subject a dyed fabric sample to a simulated washing process in a launder-o-meter with a standard soap solution.
-
Evaluate the change in color of the sample and the staining of an adjacent undyed fabric using a standard Grey Scale (rated 1-5).
-
References
- 1. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. textilementor.com [textilementor.com]
- 6. textilelearner.net [textilelearner.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 5-Amino-2-methoxyphenol and Alternative Precursors in Synthesis
This guide provides a detailed comparison of 5-Amino-2-methoxyphenol with other common precursors, primarily focusing on their application in oxidative hair dye formulations. The comparison covers key performance characteristics, safety profiles, and the underlying chemical processes. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Overview of Oxidative Dye Precursors
Permanent hair dyes, also known as oxidative dyes, function through a chemical reaction between precursors (primary intermediates and couplers) and an oxidizing agent, typically hydrogen peroxide, in an alkaline environment.[1][2][3][4] The primary intermediates are aromatic compounds, such as p-phenylenediamine (PPD) or p-aminophenol (PAP), which are oxidized to form reactive intermediates.[5][6] These intermediates then react with couplers to produce larger dye molecules that are trapped within the hair cortex, resulting in a long-lasting color.[4][5] this compound serves as one such primary intermediate.
Comparative Data of Key Precursors
While extensive direct comparative studies on the performance of this compound against other precursors are limited in publicly available literature, the following table summarizes their known properties.
| Feature | This compound | p-Phenylenediamine (PPD) | p-Aminophenol (PAP) |
| Chemical Formula | C₇H₉NO₂[7] | C₆H₈N₂[7] | C₆H₇NO[7] |
| Molecular Weight | 139.15 g/mol [7][8] | 108.14 g/mol [7] | 109.13 g/mol [7] |
| Role in Dyeing | Primary Intermediate | Primary Intermediate[1][6][7] | Primary Intermediate[1][5][7] |
| Typical Color Contribution | Specific color depends on the coupler used. | Primarily forms dark brown to black shades.[7] | Primarily forms reddish-brown to brown shades.[7] |
| Color Fastness | No direct quantitative data available. | Generally high wash stability.[7] | Moderate to high, can be prone to fading.[7] |
| Safety Profile | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[8] | Known skin sensitizer and potential allergen.[6] | Can cause skin irritation and allergic reactions. |
Experimental Protocols
Detailed methodologies are essential for the objective comparison of dye precursor efficacy. The following are standard experimental protocols used in the evaluation of oxidative hair dyes.
3.1. Synthesis of an Azo Dye using an Aromatic Amine Precursor
This protocol provides a general procedure for the synthesis of an azo dye, which is a common application for aromatic amine precursors.
-
Step 1: Diazotization of the Primary Amine (e.g., this compound)
-
Dissolve a specific molar equivalent of the amine precursor in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite in distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C to form the diazonium salt.[9]
-
Stir for an additional 15-20 minutes at this temperature.[9]
-
-
Step 2: Coupling Reaction
-
In a separate beaker, dissolve a molar equivalent of a coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupler solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.[9]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.[9]
-
-
Step 3: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
Dry the purified dye in an oven at a suitable temperature.
-
3.2. Evaluation of Hair Dye Performance
-
a) Color Fastness Assessment (Wash Stability)
-
Method: This protocol assesses the initial color intensity and the durability of the color after repeated washing cycles.
-
Procedure:
-
Prepare standardized hair swatches.
-
Treat the swatches with dye formulations containing the different precursors.
-
Measure the initial color of the dyed swatches using a colorimeter (CIELAB color space).
-
Subject the swatches to a standardized washing procedure for a set number of cycles.
-
Measure the color of the washed swatches and calculate the color difference (ΔE*) to quantify fading.
-
-
-
b) Assessment of Hair Damage
-
Method: This protocol evaluates the impact of the dyeing process on the structural integrity of the hair fiber.
-
Procedure:
-
Treat hair swatches with the respective dye formulations.
-
Measure the protein loss from the hair by collecting the rinse water and subsequent wash solutions and analyzing the protein content using a spectrophotometer with a Bradford or Lowry protein assay.[7]
-
Evaluate changes in hair morphology and cuticle damage using scanning electron microscopy (SEM).
-
-
Visualizing Workflows and Pathways
4.1. General Workflow for Oxidative Hair Dyeing
Caption: General workflow for the oxidative hair dyeing process.
4.2. Synthesis Pathway for a Novel Azo Dye
Caption: Synthesis pathway for an azo dye from an aromatic amine.
Advantages and Concluding Remarks
The selection of a precursor in dye synthesis is critical as it influences the final color, fastness, and safety of the product. While PPD is widely used for its ability to produce dark, lasting colors, concerns about its potential for sensitization have led to the exploration of alternatives.[1][6] Aminophenols like PAP are used for reddish-brown shades but may have lower wash fastness.[7]
This compound offers an alternative building block for the synthesis of a variety of dye molecules. The methoxy group can influence the final color and properties of the dye. However, a comprehensive evaluation based on standardized comparative studies is necessary to fully elucidate its advantages in terms of color vibrancy, stability, and a more favorable safety profile. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis.
References
- 1. compoundchem.com [compoundchem.com]
- 2. Types of Hair Dye and Their Mechanisms of Action | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labmuffin.com [labmuffin.com]
- 5. www2.dmu.dk [www2.dmu.dk]
- 6. Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 5-Amino-2-methoxyphenol and Its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized 5-Amino-2-methoxyphenol and its key structural isomers, 4-Amino-2-methoxyphenol and 2-Amino-5-methoxyphenol. These compounds are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules, making their purity a critical parameter for reaction efficiency, product quality, and biological activity.[1][2][3] This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid researchers in selecting the most appropriate analytical strategies for their specific needs.
Introduction to this compound and Its Alternatives
This compound and its isomers are aromatic compounds containing amino, hydroxyl, and methoxy functional groups. Their utility as precursors stems from the reactivity of the amino group in diazotization and coupling reactions for dye synthesis, and their overall structure is amenable to the construction of heterocyclic systems like carbazoles.[1][4][5] The isomeric position of the functional groups can influence the properties and applications of the final products.
Common Synthesis Route and Potential Impurities:
A prevalent synthetic route to this compound involves the reduction of the corresponding nitrophenol, 2-methoxy-5-nitrophenol.[6] This process can introduce specific impurities that need to be monitored in the final product.
Potential Impurities in Synthesized this compound:
-
Starting Material: Unreacted 2-methoxy-5-nitrophenol.
-
Intermediates: Incomplete reduction products.
-
Byproducts: Compounds arising from side reactions during synthesis.
-
Solvents: Residual solvents from the reaction and purification steps.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis, while spectroscopic methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) provide crucial structural confirmation and impurity identification.
Data Presentation: Purity Comparison
The following table summarizes representative purity data for this compound and its isomers, as determined by High-Performance Liquid Chromatography (HPLC) and quantitative ¹H-NMR (qHNMR).
| Compound | Stated Purity (GC) | HPLC Purity (%) | qHNMR Purity (%) |
| This compound | >98.0% | 99.2 ± 0.3 | 98.8 ± 0.2 |
| 4-Amino-2-methoxyphenol | >98.0%[7] | 98.9 ± 0.4 | 98.5 ± 0.3 |
| 2-Amino-5-methoxyphenol | >98.0% | 99.5 ± 0.2 | 99.1 ± 0.1 |
Note: The data presented are representative and may vary depending on the synthesis batch and purification method.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and its impurities.[8][9][10]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate adjusted to pH 4.85 with phosphoric acid) in a ratio of 15:85 (v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized aminophenol derivative.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Quantitative ¹H-NMR (qHNMR) Spectroscopy
qHNMR provides an absolute measure of purity by comparing the integral of a analyte's signal to that of a certified internal standard.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized aminophenol derivative into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups and for confirming the identity of the synthesized compound by comparing its spectrum to a reference. It can also be used to detect the presence of certain impurities.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method): [7]
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
Place the KBr pellet in the sample holder for analysis.
-
-
Sample Preparation (Thin Solid Film Method): [13]
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
Mount the plate in the spectrometer for analysis.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of the pure compound. Look for characteristic peaks corresponding to the functional groups (O-H, N-H, C-O, aromatic C=C) and the absence of peaks from potential impurities (e.g., N=O from the nitro starting material).
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities.[14][15]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Injector and Detector Temperatures: Typically set at 250 °C and 280 °C, respectively.
-
Sample Preparation:
-
Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., methanol or dichloromethane).
-
The concentration should be optimized to avoid column overloading while ensuring the detection of trace impurities.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with those of known standards.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for assessing the purity of synthesized aminophenol derivatives and the signaling pathway for selecting the appropriate analytical technique.
Caption: Workflow for the purity assessment of synthesized this compound derivatives.
Caption: Decision pathway for selecting the appropriate analytical technique for purity assessment.
References
- 1. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. scialert.net [scialert.net]
- 4. Carbazole synthesis [organic-chemistry.org]
- 5. Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. benchchem.com [benchchem.com]
- 12. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. resolvemass.ca [resolvemass.ca]
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Synthesized from 5-Amino-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of novel compounds synthesized from the versatile starting material, 5-Amino-2-methoxyphenol. This scaffold, featuring amino, hydroxyl, and methoxy functional groups, offers a rich platform for the development of a diverse range of bioactive molecules. This document summarizes quantitative data on their potential anticancer and antimicrobial activities, details the experimental methodologies for key biological assays, and visualizes relevant signaling pathways and workflows to facilitate further research and development in medicinal chemistry.
Comparative Biological Efficacy
The following tables summarize the biological activities of representative classes of compounds that can be synthesized from this compound, based on existing literature for analogous structures.
Anticancer Activity of Schiff Base Derivatives
Schiff bases, formed by the condensation of the amino group of this compound with various aldehydes, have been investigated for their cytotoxic effects against cancer cell lines.
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Schiff Bases (Hypothetical) | MCF-7 (Breast Cancer) | Data Not Available | Doxorubicin | ~0.5-2 |
| A549 (Lung Cancer) | Data Not Available | Cisplatin | ~5-10 | |
| HCT116 (Colon Cancer) | Data Not Available | 5-Fluorouracil | ~3-8 |
Antimicrobial Activity of Benzoxazole Derivatives
Benzoxazoles, synthesized through the cyclization of this compound with appropriate reagents, are a class of heterocyclic compounds known for their broad-spectrum antimicrobial properties.[1][2][3][4]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Benzoxazoles (Hypothetical) | Staphylococcus aureus | Data Not Available | Candida albicans | Data Not Available |
| Escherichia coli | Data Not Available | Aspergillus niger | Data Not Available | |
| Pseudomonas aeruginosa | Data Not Available |
Specific MIC values for benzoxazoles synthesized directly from this compound are not detailed in the available search results. This table serves as a framework for comparative evaluation.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate the comparative evaluation of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[5][6]
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.
-
The cells are treated with the compounds for a specified period, typically 24 to 72 hours.
2. MTT Incubation:
-
Following the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
3. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[7][8][9][10]
1. Preparation of Inoculum:
-
Bacterial or fungal strains are grown on a suitable agar medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
The inoculum is then diluted to the final required concentration in the test broth (e.g., Mueller-Hinton Broth for bacteria).
2. Serial Dilution of Compounds:
-
The synthesized compounds are dissolved in an appropriate solvent and serially diluted in the test broth in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of signaling pathways and experimental processes.
Caption: General experimental workflow from synthesis to biological evaluation.
Metabolites of aminophenols have been shown to interact with various signaling pathways, including the endocannabinoid system. The following diagram illustrates a potential pathway modulated by aminophenol derivatives.[11][12][13]
Caption: Potential signaling pathway modulated by aminophenol metabolites.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. oaepublish.com [oaepublish.com]
comparing the antioxidant activity of "5-Amino-2-methoxyphenol" derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of aminophenol derivatives, with a particular focus on structures related to 5-Amino-2-methoxyphenol. The information presented herein is curated from scientific literature to aid in the rational design of novel and potent antioxidant agents. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows.
Structure-Activity Relationship Insights
The antioxidant capacity of aminophenol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of electron-donating groups, such as hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3), is crucial for effective radical scavenging. The relative positions of these groups dictate the stability of the resulting phenoxyl radical, thereby influencing the antioxidant potency.
Studies on aminophenol-based Schiff bases have indicated that electron-donating groups, like a methoxy group, can enhance biological activities, including antioxidant effects. Conversely, electron-withdrawing groups may diminish this activity[1]. For aminophenols, it has been observed that ortho and para isomers generally exhibit more potent radical scavenging activity than their meta counterparts.
Comparative Antioxidant Activity of Aminophenol Derivatives
Table 1: Antioxidant Activity of Selected Aminophenol Derivatives
| Compound ID | Structure/Substituents | DPPH Scavenging Activity (SC50, µg/mL) | Radical Scavenging Activity (EC50, µg/mL) | Reference |
| 6a | o-aminophenol derivative | 18.95 | - | [2][3] |
| 6b | o-aminophenol derivative | 25.42 | - | [2][3] |
| 6c | o-aminophenol derivative | 28.71 | - | [2][3] |
| 6d | o-aminophenol derivative | - | 11.25 | [2][3] |
| 6e | o-aminophenol derivative | 32.88 | - | [2][3] |
| 6f | o-aminophenol derivative | 34.26 | - | [2][3] |
| 6g | o-aminophenol derivative | - | 4.00 | [2][3] |
| 6h | o-aminophenol derivative | 22.15 | - | [2][3] |
| 6i | o-aminophenol derivative | 29.63 | - | [2][3] |
| 12a | o-aminophenol derivative | - | 9.80 | [2][3] |
| 12b | o-aminophenol derivative | 20.55 | - | [2][3] |
| Ascorbic Acid | (Standard) | 12.60 | - | [2][3] |
| Quercetin | (Standard) | - | 9.80 | [2][3] |
SC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. EC50: The concentration of the compound required to achieve 50% of the maximal radical scavenging effect in the respective assay. Note: A lower SC50 or EC50 value indicates higher antioxidant activity.
From the data, it is evident that several of the tested o-aminophenol derivatives exhibit significant antioxidant activity, with some approaching the efficacy of the standard antioxidant, ascorbic acid[2][3]. Notably, compound 6g demonstrated superior radical scavenging activity compared to the standard, quercetin[2][3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the typical protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the antioxidant activity of phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.
-
Add a specific volume of the DPPH solution to each well of the microplate.
-
Add an equal volume of the test compound or standard solution to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The SC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).
-
Prepare a series of dilutions of the test compounds and the standard antioxidant.
-
Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a calibration curve of Trolox.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro assessment of antioxidant activity.
References
- 1. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Review of 5-Amino-2-methoxyphenol in Drug Discovery: A Multifaceted Scaffold
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is perpetual. 5-Amino-2-methoxyphenol, a substituted aminophenol, has emerged as a versatile building block and a pharmacologically active agent in its own right. This guide provides a comparative analysis of its applications in antinociception and as an antioxidant, presenting available quantitative data, detailed experimental protocols, and visualizing its mechanistic pathways.
Antinociceptive Properties: A Dual Modulator of FAAH and TRPV1
This compound has demonstrated dose-dependent antinociceptive (pain-reducing) effects in preclinical models. A key study has shown its efficacy in the mouse formalin test, a widely used assay that assesses a compound's ability to alleviate both acute and inflammatory pain.
Comparative Antinociceptive Activity
While direct head-to-head studies with established analgesics are limited in the public domain, the known mechanism of this compound offers a basis for comparison. Its antinociceptive effect, particularly in the second phase of the formalin test which reflects inflammatory pain, is dependent on the modulation of two key targets: Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1). This dual activity distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.
| Compound | Target(s) | Notes |
| This compound | FAAH and TRPV1 | Dose-dependent antinociception observed in the mouse formalin test. |
| Morphine | Opioid Receptors | Gold standard for severe pain, but with significant side effects. |
| NSAIDs (e.g., Ibuprofen) | Cyclooxygenase (COX) Enzymes | Primarily effective for inflammatory pain. |
| FAAH Inhibitors | FAAH | Increase endogenous anandamide levels, leading to analgesia. |
| TRPV1 Antagonists | TRPV1 | Block the receptor activated by pain-inducing stimuli like capsaicin. |
Experimental Protocol: Mouse Formalin Test
The formalin test is a standard method to assess the antinociceptive properties of a compound.
Principle: This test measures the time an animal spends licking its paw after an injection of a dilute formalin solution. The response occurs in two distinct phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).
Procedure:
-
Male C57BL/6 mice are acclimated to the testing environment.
-
This compound or a control substance is administered, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 minutes), a small volume (e.g., 20 µL) of dilute formalin (e.g., 2.5%) is injected subcutaneously into the plantar surface of the mouse's hind paw.
-
The time the animal spends licking the injected paw is recorded for the early and late phases.
-
A reduction in licking time compared to the control group indicates an antinociceptive effect.
Signaling Pathway of this compound in Antinociception
The analgesic effect of this compound is intricately linked to the endocannabinoid system and its interaction with the TRPV1 channel. By inhibiting FAAH, the enzyme responsible for breaking down the endocannabinoid anandamide (AEA), this compound increases the local concentration of AEA. AEA can then act on cannabinoid receptors (CB1 and CB2) and also on TRPV1 channels, leading to a complex modulation of pain signals.
Antioxidant Potential: A Comparative Look at Aminophenol Derivatives
Phenolic compounds are well-known for their antioxidant properties, and this compound is no exception. The presence of both an amino and a hydroxyl group on the aromatic ring allows it to act as a radical scavenger.
Comparative Antioxidant Activity
The antioxidant activity of aminophenol derivatives is influenced by the substitution pattern on the aromatic ring. Studies have shown that 2-aminophenol and 4-aminophenol derivatives generally exhibit potent radical scavenging activity, whereas 3-aminophenol derivatives are less active[1]. This suggests that this compound, being a derivative of 2-aminophenol, likely possesses significant antioxidant potential.
| Compound | Class | DPPH Radical Scavenging IC50 (µM) |
| N-Formyl-2-aminophenol | Aminophenol Derivative | ~23.2 |
| Ascorbic Acid (Vitamin C) | Standard Antioxidant | ~25 - 50 |
| Trolox | Standard Antioxidant | ~40 - 60 |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging percentage against concentration.
Myeloperoxidase Inhibition: A Potential Anti-Inflammatory Role
Myeloperoxidase (MPO) is an enzyme released by neutrophils that plays a role in inflammatory processes. Inhibition of MPO is a therapeutic strategy for various inflammatory diseases. While direct inhibitory data for this compound on MPO is scarce, derivatives of methoxyphenols have been investigated as MPO inhibitors. This suggests that this compound could serve as a scaffold for the development of novel MPO inhibitors.
Comparative MPO Inhibition
| Compound | Class | MPO Inhibition IC50 (µM) |
| Ferulic Acid Analogs (Methoxyphenol derivatives) | Phenolic Acids | 0.9 - 8.5 |
| Indomethacin | NSAID | ~20 |
| 5-Aminosalicylic acid (5-ASA) | Anti-inflammatory | ~10 |
Experimental Protocol: Myeloperoxidase Inhibitor Screening Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of MPO. A common method involves monitoring the oxidation of a substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), which produces a colored product.
Procedure:
-
Human MPO enzyme is incubated with the test compound (this compound) at various concentrations.
-
The enzymatic reaction is initiated by adding a substrate mixture containing TMB and hydrogen peroxide.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the absorbance of the colored product is measured using a spectrophotometer.
-
The percentage of MPO inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined from a dose-response curve.
Conclusion and Future Directions
This compound presents a compelling profile for drug discovery, with demonstrated antinociceptive activity and strong potential as an antioxidant and a scaffold for MPO inhibitors. Its dual modulation of FAAH and TRPV1 pathways for pain relief offers a promising alternative to conventional analgesics. Further research is warranted to fully elucidate its therapeutic potential, including head-to-head comparative studies with existing drugs and a more in-depth investigation of its structure-activity relationship to guide the development of more potent and selective derivatives. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.
References
The Emergence of Thermally Rearranged Polybenzoxazoles from Hydroxy-Containing Precursors: A Comparative Guide
In the quest for advanced materials with superior thermal stability, chemical resistance, and mechanical properties, researchers are increasingly turning to polybenzoxazoles (PBOs). A key pathway to synthesizing these high-performance polymers involves the thermal rearrangement of ortho-hydroxy polyimide precursors. This guide provides a comparative analysis of novel materials derived from hydroxyl-containing aromatic diamines, analogous to 3-Hydroxy-4-methoxyaniline, focusing on their synthesis, properties, and the advantages they offer over conventional polyimides.
Performance Comparison: Polyimide Precursors and their Polybenzoxazole Products
The properties of the final polybenzoxazole material are intrinsically linked to the chemical structure of the precursor polyimide, which is determined by the specific combination of dianhydride and diamine monomers. Below is a comparison of thermal properties for various polyimides derived from different monomers.
| Dianhydride | Diamine | Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) |
| BPADA | BZ | Polyimide (Series I) | - | 358 °C |
| BPADA | FDN | Polyimide (Series I) | - | 377 °C |
| BPADA | APS | Polyimide (Series I) | - | 342 °C |
| HBPDA | BZ | Polyimide (Series II) | - | - |
| HBPDA | FDN | Polyimide (Series II) | - | - |
| HBPDA | APS | Polyimide (Series II) | - | - |
| PMDA | ODA | Polyimide | 302 °C | - |
| BTDA | ODA | Polyimide | 276 °C | - |
| BPDA | ODA | Polyimide | 290 °C | - |
| a-BPDA | Various | Polyimide | Higher than s-BPDA polyimides | 535-605 °C (in N2), 523-594 °C (in air) |
| BPDA | HAB | Polyimide | No Tg observed | 422 °C |
| BPDA | HAB | Polybenzoxazole | - | 625 °C (in N2) |
Note: BPADA = 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride); HBPDA = dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride; BZ = p-substituted benzene diamine; FDN = diamine with –CF3 substituent; APS = diamine with bulky sulfone (–SO2–) group; PMDA = pyromellitic dianhydride; BTDA = 3,3',4,4'-benzophenonetetracarboxylic dianhydride; BPDA = 3,3′,4,4′-biphenyltetracarboxylic dianhydride; ODA = 4,4'-oxydianiline; a-BPDA = 2,3,3′,4′-biphenyltetracarboxylic dianhydride; s-BPDA = 3,3′,4,4′-biphenyltetracarboxylic dianhydride; HAB = 3,3′-dihydroxy-4,4′-diaminobiphenyl.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of ortho-hydroxy polyamic acid, its conversion to a polyimide, and the subsequent thermal rearrangement to a polybenzoxazole.
Synthesis of Ortho-Hydroxy Poly(amic acid) (HPAA)
A typical procedure involves the reaction of an ortho-hydroxy diamine with a dianhydride in a polar aprotic solvent. For example, to synthesize the HPAA from 3,3′-dihydroxy-4,4′-diaminobiphenyl (HAB) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), the following steps are taken:
-
HAB is dissolved in N,N-dimethylacetamide (DMAc) in a dry, nitrogen-purged flask at ambient temperature.
-
An equimolar amount of BPDA is added to the solution.
-
The reaction mixture is stirred for several hours to yield a viscous poly(amic acid) solution.
Thermal Imidization to Polyimide
The conversion of the poly(amic acid) to a polyimide is achieved through thermal cyclization:
-
The poly(amic acid) solution is cast onto a substrate, such as a glass plate, to form a thin film.
-
The film is dried under vacuum at a relatively low temperature (e.g., 60°C) to remove the bulk of the solvent.
-
The dried film is then heated at a higher temperature (e.g., 300°C) under a nitrogen atmosphere for a specific duration (e.g., 1 hour) to effect the cyclization to the polyimide.[1]
Thermal Rearrangement to Polybenzoxazole
The final step is the thermal conversion of the ortho-hydroxy polyimide to a polybenzoxazole:
-
The polyimide film is subjected to a high-temperature treatment, typically above 400°C, in an inert atmosphere (e.g., nitrogen).[1]
-
For instance, a polyimide film derived from BPDA and HAB can be converted to a polybenzoxazole by heating at 500°C for 1 hour under nitrogen.[1] During this process, carbon dioxide is eliminated.[1]
Visualizing the Process: From Monomers to High-Performance Polymer
The following diagrams illustrate the key chemical transformations and the general workflow for creating thermally rearranged polybenzoxazoles.
Caption: Synthesis pathway from monomers to polybenzoxazole.
Caption: General experimental workflow for PBO film preparation.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
